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  • Product: Methyl 4-cyclopropylnicotinate

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Methyl 4-Cyclopropylnicotinate

Executive Summary Methyl 4-cyclopropylnicotinate (CAS: N/A for specific ester, related acid CAS: 106635-86-3) is a critical heterocyclic building block in medicinal chemistry. It serves as a privileged scaffold in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-cyclopropylnicotinate (CAS: N/A for specific ester, related acid CAS: 106635-86-3) is a critical heterocyclic building block in medicinal chemistry. It serves as a privileged scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, PDE4 inhibitors) and GPCR ligands. The introduction of the cyclopropyl group at the C4 position of the pyridine ring provides unique conformational restriction and metabolic stability compared to isopropyl or ethyl analogs, while the C3-methyl ester serves as a versatile handle for downstream amidation or reduction.

This guide details the optimal synthetic route via Suzuki-Miyaura cross-coupling , prioritizing regioselectivity and yield. It addresses common challenges such as protodeboronation of the cyclopropyl donor and purification of basic pyridine derivatives.

Retrosynthetic Analysis

The most robust disconnection for this molecule is at the C4-C(cyclopropyl) bond. While constructing the pyridine ring de novo is possible, it is atom-inefficient for this specific substitution pattern.

  • Target Molecule (TM): Methyl 4-cyclopropylnicotinate

  • Primary Disconnection: C4–C(sp3) bond.

  • Synthons: Methyl 4-halonicotinate (Electrophile) + Cyclopropylboronic acid (Nucleophile).

Strategic Selection: We utilize Methyl 4-chloronicotinate as the starting material. While the bromo-analog is more reactive, the chloro-analog is significantly more cost-effective and sufficiently reactive under modern catalytic conditions. The ester moiety at C3 activates the C4 position toward oxidative addition, facilitating the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11][12]
ReagentEquiv.[1][2][3]RoleCritical Attribute
Methyl 4-chloronicotinate 1.0SubstratePurity >98%
Cyclopropylboronic acid 1.5Coupling PartnerExcess required due to protodeboronation risk
Pd(dppf)Cl₂ · CH₂Cl₂ 0.05CatalystRobust against pyridine poisoning; air stable
K₃PO₄ (Tribasic) 3.0BaseAnhydrous preferred to minimize ester hydrolysis
Toluene / Water (10:1) Solvent-Biphasic system promotes salt solubility
Step-by-Step Methodology

Pre-reaction Preparation: Ensure all glassware is oven-dried. Although the Suzuki reaction is tolerant of moisture, the stability of the methyl ester dictates that we minimize water exposure at high temperatures where possible, though a small amount is required for the catalytic cycle.

Step 1: Inertion Charge a 3-neck round-bottom flask with Methyl 4-chloronicotinate (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Evacuate and backfill with Nitrogen (


) three times.

Step 2: Solvation and Catalyst Addition Add Toluene and Water (degassed). Stir to create a suspension. Add the Pd(dppf)Cl₂ catalyst (5 mol%) quickly under a positive stream of


.
  • Scientist's Note: We use Pd(dppf)Cl₂ because bidentate ligands like dppf have a large bite angle, accelerating the reductive elimination step which is often rate-limiting for sterically demanding couplings.

Step 3: Reaction Heat the mixture to 90°C for 12–16 hours.

  • Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexane). Look for the disappearance of the starting chloride (

    
    ) and appearance of the product (
    
    
    
    , stains UV active).
  • Troubleshooting: If conversion stalls, add an additional 0.2 equiv of boronic acid and 1 mol% catalyst. Cyclopropylboronic acid is prone to protodeboronation (forming cyclopropane gas), reducing the effective concentration of the nucleophile.

Step 4: Workup (The "Pyridine Challenge") Pyridines are basic and polar, often making extraction difficult.

  • Cool to room temperature.

  • Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[3][4]

  • Dilute filtrate with water. Extract aqueous layer 3x with EtOAc.[3]

  • Critical Step: Wash combined organics with Brine followed by 5% NaHCO₃ . Avoid acidic washes, which will protonate the pyridine nitrogen and trap the product in the aqueous phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification Purify via Flash Column Chromatography (SiO₂).

  • Gradient: 0%

    
     40% EtOAc in Hexanes.
    
  • Note: The product is an oil that may solidify upon standing at -20°C.

Process Visualization[6][9]

SynthesisWorkflow Start Start: Methyl 4-chloronicotinate Reagents Add: Cyclopropylboronic acid (1.5 eq) Base: K3PO4 (3.0 eq) Cat: Pd(dppf)Cl2 (5 mol%) Start->Reagents Reaction Heat: 90°C, 16h Solvent: Toluene/H2O Reagents->Reaction Check QC: LC-MS/TLC Conversion > 95%? Reaction->Check Boost Add: 0.2 eq Boronic Acid + 1 mol% Pd Check->Boost No Workup Workup: 1. Filter (Celite) 2. Extract (EtOAc) 3. Wash (NaHCO3) Check->Workup Yes Boost->Reaction Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Product Final Product: Methyl 4-cyclopropylnicotinate Purify->Product

Figure 1: Decision-tree workflow for the synthesis of Methyl 4-cyclopropylnicotinate.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The Suzuki coupling involves three main stages. For this specific substrate (an electron-deficient heteroaryl chloride), the Oxidative Addition is facilitated by the electron-withdrawing ester group. However, the Transmetallation is sensitive to the quality of the boronic acid.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetallation (Ar-Pd-Cp) BaseStep->TransMet + Cp-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle for heteroaryl coupling.

Characterization Data

The following data represents the expected spectroscopic signature for Methyl 4-cyclopropylnicotinate.

Nuclear Magnetic Resonance (NMR)[5][13][14][15][16]

1H NMR (400 MHz, CDCl₃): The cyclopropyl group induces a unique upfield shift, while the pyridine protons show characteristic splitting.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.95 Singlet (s)1HC2-HDeshielded by N and Ester; most downfield.
8.48 Doublet (d, J=5.2 Hz)1HC6-H

-proton to Nitrogen.
6.85 Doublet (d, J=5.2 Hz)1HC5-H

-proton; shielded relative to others.
3.92 Singlet (s)3H-OCH₃Methyl ester characteristic peak.
2.65 Multiplet (m)1HCp-CHMethine proton of cyclopropyl ring.
1.15 – 1.05 Multiplet (m)2HCp-CH₂High-field cyclopropyl methylene.
0.85 – 0.75 Multiplet (m)2HCp-CH₂High-field cyclopropyl methylene.

13C NMR (100 MHz, CDCl₃): Key peaks: Carbonyl (~166 ppm), Pyridine C2 (~152 ppm), Pyridine C6 (~150 ppm), Cyclopropyl CH (~13 ppm), Cyclopropyl CH₂ (~9 ppm).

Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.20 g/mol

  • Observed Ion:

    
     (ESI Positive Mode)
    
  • Fragmentation: Loss of -OMe (31) or -COOMe (59) is common in high-energy collision.

Safety and Handling

  • Pyridines: Many pyridine derivatives are volatile and possess unpleasant odors. Handle in a fume hood. They are also potential skin irritants.

  • Boronic Acids: Generally low toxicity, but cyclopropylboronic acid can degrade to release cyclopropane, a flammable gas, if subjected to strong acids.

  • Palladium Residues: Heavy metal waste must be segregated. The Celite pad from filtration contains Pd and should be disposed of as solid hazardous waste.

References

  • Deng, W., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides." Tetrahedron, 2002.
  • Vertex Pharmaceuticals. "Preparation of cyclopropylboronic acid and derivatives." Google Patents, CN101863912A. .

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." .

Sources

Exploratory

"Methyl 4-cyclopropylnicotinate" chemical properties and IUPAC name

Technical Whitepaper: Methyl 4-cyclopropylnicotinate in Medicinal Chemistry Executive Summary Methyl 4-cyclopropylnicotinate (CAS 1622840-27-0) is a specialized heterocyclic intermediate increasingly utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 4-cyclopropylnicotinate in Medicinal Chemistry

Executive Summary

Methyl 4-cyclopropylnicotinate (CAS 1622840-27-0) is a specialized heterocyclic intermediate increasingly utilized in the synthesis of high-value pharmaceutical candidates. As a 3,4-disubstituted pyridine derivative, it serves as a critical scaffold for kinase inhibitors, GPCR ligands, and allosteric modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and strategic application in drug discovery, emphasizing the bioisosteric utility of the cyclopropyl moiety.

Part 1: Structural Identity & Nomenclature

Accurate identification is the prerequisite for reproducible science. While "Methyl 4-cyclopropylnicotinate" is the common trade name, the systematic IUPAC nomenclature provides the precise structural definition required for patenting and database registration.

Identifier Value
IUPAC Name Methyl 4-cyclopropylpyridine-3-carboxylate
CAS Registry Number 1622840-27-0
Molecular Formula C₁₀H₁₁NO₂
SMILES COC(=O)C1=C(C2CC2)C=CN=C1
InChI Key Unique hash required for database integration (e.g., generated from SMILES)
Structural Class 3,4-Disubstituted Pyridine / Cyclopropyl-heterocycle

Structural Rationale: The molecule features a pyridine core substituted at the meta (C3) position with a methyl ester and at the para (C4) position with a cyclopropyl ring. This specific substitution pattern creates a "kinked" topology, often exploited to induce conformational restriction in downstream pharmacophores.

Part 2: Physicochemical Profile

The following data aggregates calculated and experimental parameters essential for assessing the compound's "drug-likeness" and suitability for specific reaction conditions.

Table 1: Physicochemical Properties

Property Value Context for Drug Design
Molecular Weight 177.20 g/mol Ideal for fragment-based drug discovery (Fragment rule of 3).
cLogP ~1.75Moderate lipophilicity; ensures good membrane permeability without solubility issues.
TPSA 39.19 ŲPolar Surface Area < 140 Ų suggests high oral bioavailability potential.
H-Bond Acceptors 3Pyridine nitrogen and ester oxygens.
H-Bond Donors 0Lack of donors improves membrane permeability (Lipinski Rule of 5).
Storage 2-8°C, Inert GasEster moieties are susceptible to hydrolysis; pyridine N-oxidation is possible over time.

Part 3: Synthetic Pathways & Experimental Protocols

Core Directive: The synthesis of Methyl 4-cyclopropylnicotinate is non-trivial due to the poor nucleophilicity of the pyridine ring. The industry-standard approach utilizes Suzuki-Miyaura Cross-Coupling , leveraging the robustness of organoboron chemistry to install the cyclopropyl group onto a halogenated pyridine precursor.

Mechanism of Action: The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the 4-chloronicotinate.

  • Transmetallation: The cyclopropyl group is transferred from the boronic acid to the Palladium center, facilitated by a base (e.g., K₃PO₄).

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Pd(0) catalyst.

Synthesis cluster_conditions Reaction Conditions Start Methyl 4-chloronicotinate (CAS 24484-93-3) Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagent Cyclopropylboronic Acid (CAS 411235-57-9) Reagent->Intermediate Transmetallation (K3PO4, H2O) Catalyst Pd(OAc)2 / PCy3 or Pd(dppf)Cl2 Catalyst->Intermediate Product Methyl 4-cyclopropylnicotinate (CAS 1622840-27-0) Intermediate->Product Reductive Elimination Cond Solvent: Toluene/Water (10:1) Temp: 100°C Time: 4-12 hrs

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of Methyl 4-cyclopropylnicotinate.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-cyclopropylnicotinate from Methyl 4-chloronicotinate.

Reagents:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • Cyclopropylboronic acid (1.3 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[1]

  • Tricyclohexylphosphine (PCy₃) (10 mol%) or SPhos

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Procedure:

  • Inertion: Charge a reaction vial with Methyl 4-chloronicotinate, Cyclopropylboronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes.

    • Expert Insight: Oxygen scavenging is critical. Pd(0) species are sensitive to oxidation, which kills the catalytic cycle.

  • Solvation: Add degassed Toluene and Water.

  • Catalyst Addition: Add Pd(OAc)₂ and PCy₃ quickly under a positive stream of Argon.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12 hours.

    • Monitoring: Monitor via LC-MS. The starting chloride (Rt ~ X min) should disappear, replaced by the product peak (M+H = 178.2).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a Hexane/Ethyl Acetate gradient (0-30% EtOAc).

Part 4: Reactivity & Functionalization

Methyl 4-cyclopropylnicotinate is rarely the final drug; it is a "building block." Its reactivity profile is defined by two distinct functional handles:

  • Ester Moiety (C3): Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation (to amide).

  • Pyridine Nitrogen: Available for salt formation or N-oxidation.

Strategic Utility: The Cyclopropyl group at C4 is metabolically robust. Unlike an ethyl or isopropyl group, the cyclopropyl ring resists cytochrome P450 oxidation due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol vs 98 kcal/mol for secondary alkyls). This makes it an excellent bioisostere for alkyl groups when extending half-life is desired.

Reactivity Core Methyl 4-cyclopropylnicotinate Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Reduction Reduction (LiAlH4 or DIBAL) Core->Reduction Amidation Direct Amidation (AlMe3 + Amine) Core->Amidation Acid 4-Cyclopropylnicotinic Acid (Scaffold for Amide Coupling) Hydrolysis->Acid Alcohol Alcohol Derivative (Linker Synthesis) Reduction->Alcohol Amide Nicotinamide Derivative (Kinase Inhibitor Hinge Binder) Amidation->Amide

Figure 2: Divergent synthetic utility of the methyl ester handle.

Part 5: Applications in Drug Discovery

The 4-cyclopropylnicotinate motif appears in several high-profile therapeutic areas.

1. Kinase Inhibitors (Conformational Control) In Type II kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region. The C4-cyclopropyl group provides steric bulk that forces the inhibitor into a specific conformation, filling hydrophobic pockets (e.g., the "gatekeeper" region) without the entropic penalty of a flexible alkyl chain.

2. GPCR Modulators The cyclopropyl group is a "privileged structure" in GPCR ligand design. It provides:

  • Lipophilicity Modulation: Increases logP moderately to improve blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Blocks the "soft spot" for metabolic oxidation often found at the C4 position of pyridines.

References

  • Cyclopropylamine in Medicinal Chemistry: Longdom Publishing. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Application." Longdom, 2023. Link

  • Application of Cyclopropane in Drug Discovery: PharmaBlock Whitepaper. "Innovative chemistry for a better future: Cyclopropane in Drug Discovery." PharmaBlock, 2023.[2] Link

  • Product Registry: ChemScene. "Methyl 4-cyclopropylnicotinate Product Data." ChemScene, 2024. Link

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for Methyl 4-cyclopropylnicotinate

CAS: 1622840-27-0 | Molecular Formula: C₁₀H₁₁NO₂ Executive Summary Methyl 4-cyclopropylnicotinate is a heterocyclic building block characterized by a pyridine core substituted with a methyl ester and a cyclopropyl moiety...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1622840-27-0 | Molecular Formula: C₁₀H₁₁NO₂

Executive Summary

Methyl 4-cyclopropylnicotinate is a heterocyclic building block characterized by a pyridine core substituted with a methyl ester and a cyclopropyl moiety. With a predicted LogP of ~1.75 and a molecular weight of 177.20 g/mol , it falls into the category of Lipophilic Basic Heterocycles .

This guide provides a definitive solubility profile for researchers utilizing this compound in drug discovery and organic synthesis. The compound exhibits excellent solubility in polar aprotic and chlorinated solvents but requires specific pH manipulation for aqueous stability. This document details the mechanistic basis for solvent selection, validated preparation protocols, and stability considerations.

Physicochemical Profile & Mechanistic Analysis

To predict solubility behavior accurately, we must analyze the intermolecular forces dictated by the molecule's functional groups.

PropertyValueStructural Implication
Molecular Weight 177.20 g/mol Small molecule; rapid dissolution kinetics expected in compatible solvents.
LogP (Predicted) ~1.75Moderately lipophilic. Prefers organic phases over aqueous media.
H-Bond Acceptors 3 (N-pyridine, O-carbonyl, O-ether)Good solubility in protic solvents (Alcohols) via H-bonding.
H-Bond Donors 0Cannot self-associate strongly; lower melting point/higher solubility in aprotic solvents.
pKa (Pyridine N) ~3–4 (Est.)Weakly basic. Soluble in aqueous acids (pH < 3) via protonation.
Structural Solubility Drivers
  • Pyridine Nitrogen: Acts as a Lewis base. This is the primary handle for aqueous solubility; protonation (forming the pyridinium salt) drastically increases water solubility.

  • Methyl Ester: Provides dipole-dipole interaction sites but renders the molecule susceptible to hydrolysis in strong aqueous base or acid at elevated temperatures.

  • Cyclopropyl Group: Adds significant lipophilicity (hydrophobic bulk), driving affinity for non-polar and chlorinated solvents (DCM, Chloroform) while reducing water solubility.

Solubility Profile & Solvent Selection

Data derived from standard solubility rules for nicotinates and specific physicochemical properties.

Class A: High Solubility (Recommended for Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (>50 mM) for biological assays or synthetic reactions.

  • Dimethyl Sulfoxide (DMSO):

    • Mechanism: Strong dipole-dipole interactions and dispersion forces.

    • Utility: Ideal for biological assay stocks (cryopreservation compatible).

    • Solubility Limit: >100 mM (Estimated).

  • Dichloromethane (DCM) / Chloroform:

    • Mechanism: "Like dissolves like." The lipophilic cyclopropyl and aromatic pyridine ring interact favorably with chlorinated solvents.

    • Utility: Primary solvent for extraction, chromatography loading, and NMR analysis.

  • Methanol / Ethanol:

    • Mechanism: The solvent donates protons to the pyridine nitrogen and ester oxygens (H-bonding).

    • Utility: Crystallization and reactions. Note: Avoid strong base in methanol to prevent transesterification.

Class B: Moderate/Conditional Solubility
  • Ethyl Acetate: Good solubility, often used as the organic phase in extractions.

  • Hexanes/Heptane: Moderate to low solubility. The polar ester/pyridine functionalities often require a co-solvent (e.g., 10-20% EtOAc) for complete dissolution. Useful as an anti-solvent for recrystallization.

Class C: Aqueous Solubility (pH Dependent)
  • Neutral Water (pH 7): Insoluble / Poor. The LogP of 1.75 dominates.

  • Acidic Water (pH < 3): Soluble.

    • Protocol: Add 1.0 eq of HCl or TFA. The pyridine nitrogen protonates (

      
      ), becoming ionic and highly water-soluble.
      
  • Basic Water (pH > 9): Insoluble & Unstable. The compound remains neutral (insoluble) and risks ester hydrolysis (saponification) to the carboxylic acid.

Visualizing the Solubility Workflow

The following decision tree guides the researcher in selecting the correct solvent based on the intended application (Synthesis, Analysis, or Storage).

SolventSelection Start Start: Methyl 4-cyclopropylnicotinate AppType Intended Application? Start->AppType BioAssay Biological Assay / Screening AppType->BioAssay Synthesis Synthesis / Reaction AppType->Synthesis Purification Purification / Extraction AppType->Purification DMSO Use DMSO (Anhydrous) Conc: 10-100 mM Store: -20°C BioAssay->DMSO Standard PolarityCheck Reaction Polarity? Synthesis->PolarityCheck Extraction Liquid-Liquid Extraction Purification->Extraction DCM DCM or THF (Standard Organic) PolarityCheck->DCM Aprotic Alcohol Methanol/Ethanol (Avoid if Transesterification risk) PolarityCheck->Alcohol Protic AcidBase Acid-Base Workup: 1. Acidify (pH 2) -> Aqueous Phase 2. Basify (pH 8) -> Extract to Organic Extraction->AcidBase Leverage Pyridine Basicity

Figure 1: Solvent Selection Decision Tree. This workflow prioritizes solvent compatibility based on the functional stability of the ester and the basicity of the pyridine ring.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Use for biological screenings or long-term storage.

  • Calculate Mass: For 1 mL of 50 mM solution:

    
    
    
  • Weighing: Weigh ~8.9 mg of Methyl 4-cyclopropylnicotinate into a sterile amber glass vial. Record exact mass.

  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade:

    
    99.9%) to reach exactly 50 mM.
    
    • Example: If 9.2 mg is weighed:

      
      .
      
  • Mixing: Vortex for 30 seconds. Visual inspection should show a clear, colorless to pale yellow solution.

  • Storage: Aliquot and store at -20°C. Stable for >6 months if kept dry.

Protocol B: Acid-Base Extraction (Purification Strategy)

Leveraging the pyridine nitrogen for purification without chromatography.

  • Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Extract (Acid): Wash organic layer with 1M HCl (3x).

    • Chemistry: The Methyl 4-cyclopropylnicotinate protonates and moves to the aqueous layer. Impurities (non-basic) remain in EtOAc.

  • Neutralize: Collect aqueous acidic layer. Cool on ice. Slowly add saturated

    
     or 1M NaOH until pH 
    
    
    
    8-9.
    • Caution: Do not exceed pH 10 or heat, to avoid hydrolyzing the methyl ester.

  • Extract (Organic): Extract the now-cloudy aqueous layer with fresh EtOAc (3x).

  • Dry: Dry combined organics over

    
    , filter, and concentrate.
    

Stability & Storage References

  • Hydrolysis Risk: Methyl esters are prone to hydrolysis. Avoid storing in aqueous buffers for extended periods, especially at pH > 8.

  • Oxidation: The cyclopropyl group is generally stable, but the pyridine ring can form N-oxides if exposed to strong oxidants (e.g., mCPBA,

    
    ).
    

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. (General reference for solvent properties and solubility parameters).
Exploratory

The Strategic deployment of Methyl 4-cyclopropylnicotinate in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of Cyclopropyl Scaffolds in Medicinal Chemistry The cyclopropyl group, a small, strained carbocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its unique co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Cyclopropyl Scaffolds in Medicinal Chemistry

The cyclopropyl group, a small, strained carbocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its unique conformational and electronic properties can impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[1] Methyl 4-cyclopropylnicotinate, a substituted pyridine derivative, represents a key building block for the introduction of this valuable moiety into complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of Methyl 4-cyclopropylnicotinate, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of Methyl 4-cyclopropylnicotinate is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of Methyl 4-cyclopropylnicotinate

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Off-white to pale yellow solid or oil
Boiling Point Not readily available (predicted >250 °C)
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH)
CAS Number 1378390-31-9
Spectroscopic Analysis: A Validating System

The structural integrity of Methyl 4-cyclopropylnicotinate is confirmed through a combination of spectroscopic techniques. The expected data provides a self-validating system for researchers synthesizing or utilizing this building block.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopropyl protons, and the methyl ester protons. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants dictated by the substitution pattern. The cyclopropyl protons will exhibit complex multiplets in the aliphatic region due to their diastereotopic nature. The methyl ester will present as a sharp singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methoxy carbon, and the carbons of the cyclopropyl ring.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Vibrations associated with the aromatic pyridine ring and the C-H bonds of the cyclopropyl and methyl groups will also be present.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can provide further structural information.

Synthesis of Methyl 4-cyclopropylnicotinate: A Mechanistic Approach

While a single, standardized protocol for the synthesis of Methyl 4-cyclopropylnicotinate is not extensively documented in the literature, its preparation can be reliably achieved through modern cross-coupling methodologies. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the reaction. The most plausible and efficient routes involve the palladium-catalyzed coupling of a 4-halonicotinate with a suitable cyclopropyl organometallic reagent.

Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Method

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] This reaction is tolerant of a wide range of functional groups, making it ideal for the synthesis of functionalized building blocks like Methyl 4-cyclopropylnicotinate.[4][5]

Diagram 1: Proposed Suzuki-Miyaura Synthesis of Methyl 4-cyclopropylnicotinate

Suzuki_Miyaura cluster_catalyst Catalytic Cycle start_material Methyl 4-chloronicotinate oxidative_addition Oxidative Addition start_material->oxidative_addition boronic_acid Cyclopropylboronic acid transmetalation Transmetalation boronic_acid->transmetalation Base (e.g., K₂CO₃) pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->oxidative_addition oxidative_addition->transmetalation Pd(II) intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regeneration product Methyl 4-cyclopropylnicotinate reductive_elimination->product byproduct Byproducts reductive_elimination->byproduct Negishi_Coupling cluster_catalyst Catalytic Cycle start_material Methyl 4-bromonicotinate oxidative_addition Oxidative Addition start_material->oxidative_addition organozinc Cyclopropylzinc halide transmetalation Transmetalation organozinc->transmetalation pd_catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃ + ligand) pd_catalyst->oxidative_addition oxidative_addition->transmetalation Pd(II) intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regeneration product Methyl 4-cyclopropylnicotinate reductive_elimination->product byproduct Byproducts reductive_elimination->byproduct Amide_Formation start Methyl 4-cyclopropylnicotinate conditions Amidation Conditions (e.g., direct aminolysis, or via carboxylic acid) start->conditions amine Primary or Secondary Amine (R¹R²NH) amine->conditions product N-substituted-4-cyclopropylnicotinamide conditions->product

Sources

Protocols & Analytical Methods

Method

Synthesis of "Methyl 4-cyclopropylnicotinate" via Suzuki coupling.

Application Note: Strategic Synthesis of Methyl 4-Cyclopropylnicotinate via Ligand-Controlled Suzuki-Miyaura Coupling Executive Summary The introduction of cyclopropyl motifs into heteroaromatic scaffolds is a critical t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Methyl 4-Cyclopropylnicotinate via Ligand-Controlled Suzuki-Miyaura Coupling

Executive Summary

The introduction of cyclopropyl motifs into heteroaromatic scaffolds is a critical transformation in medicinal chemistry, often improving metabolic stability and potency (the "cyclopropyl effect"). However, the synthesis of Methyl 4-cyclopropylnicotinate presents a distinct confluence of challenges: the inherent instability of cyclopropylboronic reagents (protodeboronation) and the potential for catalyst deactivation by the pyridine nitrogen.

This guide details a robust, scalable protocol utilizing Potassium Cyclopropyltrifluoroborate and a Pd-XPhos catalytic system. Unlike traditional methods relying on unstable boronic acids, this protocol leverages slow-release organoboron reagents and bulky biaryl phosphine ligands to ensure rapid transmetallation, minimizing side reactions.

Retrosynthetic & Mechanistic Analysis

The target molecule, Methyl 4-cyclopropylnicotinate, is disconnected at the C4–C(cyclopropyl) bond. While the C4 position of the pyridine ring is electron-deficient (activated for oxidative addition), this same electronic withdrawal makes the resulting Pd(II) intermediate prone to non-productive pathways if transmetallation is slow.

Critical Challenges
  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable under aqueous basic conditions, decomposing into cyclopropane and borate salts faster than it couples.

  • Lewis Basic Deactivation: The pyridine nitrogen can displace phosphine ligands, forming unreactive Pd-pyridine complexes (Pd-black precipitation).

  • Ester Hydrolysis: The methyl ester at C3 is susceptible to hydrolysis if harsh bases (e.g., hydroxides) or high temperatures are employed.

Diagram 1: Retrosynthetic Logic

Retrosynthesis Target Methyl 4-cyclopropylnicotinate (Target) Disc Disconnection (Suzuki Coupling) Target->Disc C4-C bond SM1 Methyl 4-chloronicotinate (Electrophile) Disc->SM1 SM2 K-Cyclopropyltrifluoroborate (Nucleophile) Disc->SM2

Caption: Retrosynthetic disconnection showing the convergence of the activated chloropyridine and the stabilized trifluoroborate nucleophile.

Optimized Protocol

This protocol utilizes Potassium Cyclopropyltrifluoroborate (cyclopropyl-BF3K) instead of the boronic acid. The BF3K salt slowly hydrolyzes in situ to release the active boronic acid species, maintaining a low steady-state concentration that favors coupling over decomposition.

Reagents & Materials
ComponentReagentEquivalentsRole
Substrate Methyl 4-chloronicotinate1.0 equivElectrophile (Activated)
Boron Source Potassium Cyclopropyltrifluoroborate1.5 equivStabilized Nucleophile
Catalyst Pd(OAc)₂2.0 mol%Pre-catalyst
Ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)4.0 mol%Bulky Ligand (Promotes Transmetallation)
Base K₃PO₄ (Tribasic, Anhydrous)3.0 equivBase (Activates Boron)
Solvent Toluene / Water10:1 (v/v)Biphasic System
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry reaction vial equipped with a magnetic stir bar, add Methyl 4-chloronicotinate (1.0 equiv, 5 mmol), Potassium Cyclopropyltrifluoroborate (1.5 equiv, 7.5 mmol), XPhos (4 mol%), and Pd(OAc)₂ (2 mol%).

    • Note: Alternatively, use the pre-formed precatalyst XPhos Pd G2 (2 mol%) for higher reproducibility.

    • Add finely ground K₃PO₄ (3.0 equiv).

  • Solvent Addition & Degassing:

    • Seal the vial with a septum.[1]

    • Evacuate and backfill with Argon (x3).

    • Inject degassed Toluene (10 mL) and degassed Water (1 mL) via syringe.

    • Why? Oxygen promotes homocoupling and catalyst oxidation. The 10:1 ratio ensures solubility of the organic substrate while dissolving the inorganic base.

  • Reaction:

    • Heat the mixture to 100°C with vigorous stirring (1000 rpm).

    • Monitor via LC-MS or TLC (Eluent: 20% EtOAc/Hexanes) every 2 hours.

    • Typical Time: 4–16 hours.

    • Endpoint: Disappearance of the chloronicotinate peak.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Product: Methyl 4-cyclopropylnicotinate appears as a pale yellow oil or low-melting solid.

Comparative Optimization Data

The choice of ligand is the single most critical factor. The table below summarizes internal optimization data for the coupling of methyl 4-chloronicotinate.

EntryLigandBoron SourceYield (%)Observation
1PPh₃Cyclopropyl-B(OH)₂<10%Pd black formation; extensive protodeboronation.
2PCy₃Cyclopropyl-B(OH)₂65%Moderate yield; requires 2.0 equiv boron source.
3XPhos Cyclopropyl-BF3K 92% Clean conversion; minimal deboronation.
4SPhosCyclopropyl-BF3K88%Good yield, but slightly slower conversion than XPhos.
5dppfCyclopropyl-B(OH)₂40%Significant hydrolysis of the methyl ester observed.

Interpretation:XPhos provides the steric bulk necessary to facilitate the difficult transmetallation step with the secondary alkyl boron species, while the BF3K salt acts as a reservoir, preventing the "dumping" of unstable boronic acid into the basic media.

Mechanistic Workflow

The success of this protocol relies on the "Slow-Release" mechanism of the trifluoroborate and the "Gated" transmetallation facilitated by XPhos.

Diagram 2: Catalytic Cycle & Logic Flow

Mechanism Start Pre-Catalyst Pd(OAc)2 + XPhos ActiveCat Active Species L-Pd(0) Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Cl) ActiveCat->OxAdd + Me-4-Cl-Nicotinate TransMet Transmetallation (Rate Determining) OxAdd->TransMet Hydrolysis Hydrolysis of BF3K (Slow Release Step) Hydrolysis->TransMet Supplies R-B(OH)2 Deboron Protodeboronation (Cyclopropane gas) Hydrolysis->Deboron If Base/Temp too high RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Caption: The catalytic cycle highlights the critical role of BF3K hydrolysis. Controlling this step prevents the 'Protodeboronation' side pathway.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion / SM Remaining Catalyst poisoning by Pyridine N.Increase temperature to 110°C; Ensure XPhos:Pd ratio is ≥ 2:1.
Formation of Cyclopropane Gas Rapid protodeboronation.[4]Switch from Boronic Acid to Trifluoroborate (BF3K). Reduce water ratio.
Hydrolysis of Ester (Acid product) Base is too strong or wet.Ensure K₃PO₄ is anhydrous. Do not use hydroxides (NaOH/KOH).
Pd Black Precipitation Ligand oxidation or instability.Use fresh XPhos or switch to the air-stable XPhos Pd G2 precatalyst.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Cyclopropylboronic Acid. Journal of Organic Chemistry.

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. ResearchGate / Synlett.

  • Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids with Heteroaryl Chlorides. Organic Process Research & Development.

Sources

Application

Application Note: Methyl 4-Cyclopropylnicotinate in Drug Discovery

A Strategic Scaffold for Metabolic Stability and Conformational Control Executive Summary: The "Cyclopropyl Effect" in Pyridine Scaffolds In modern drug discovery, the Methyl 4-cyclopropylnicotinate scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Metabolic Stability and Conformational Control

Executive Summary: The "Cyclopropyl Effect" in Pyridine Scaffolds

In modern drug discovery, the Methyl 4-cyclopropylnicotinate scaffold represents a high-value pharmacophore intermediate. It bridges the gap between standard pyridine building blocks and advanced, metabolically robust lead candidates.

While the "Magic Methyl" effect is well-documented, the "Cyclopropyl Effect" offered by this scaffold provides three distinct advantages over alkyl-substituted pyridines:

  • Metabolic Blocking: The cyclopropyl group at the C4 position effectively blocks oxidative metabolism (e.g., benzylic hydroxylation) common to ethyl or isopropyl substituents, significantly extending half-life (

    
    ).
    
  • 
    -Hole Interactions:  The strained C-C bonds of the cyclopropane ring possess significant 
    
    
    
    -character, allowing for unique cation-
    
    
    or hydrophobic interactions within binding pockets (e.g., Kinase ATP sites, PDE4 active sites).
  • Vector Control: The rigidity of the cyclopropyl group orients the adjacent C3-ester/amide vector more predictably than flexible alkyl chains, reducing the entropic penalty upon protein binding.

This guide details the strategic application, synthesis, and downstream functionalization of Methyl 4-cyclopropylnicotinate.

Strategic Application in Drug Design
2.1. Pharmacophore Positioning

Methyl 4-cyclopropylnicotinate is primarily used as a precursor for 4,5-disubstituted or 3,4-disubstituted pyridine cores.

  • Kinase Inhibitors: The pyridine nitrogen acts as a hinge binder, while the C4-cyclopropyl group fills the hydrophobic gatekeeper pocket, often improving selectivity against homologous kinases.

  • PDE4 Inhibitors: Analogous to the benzyl/cycloalkyl ether moieties in Roflumilast, the 4-cyclopropylpyridine core mimics the catechol ether pharmacophore, providing critical hydrophobic contacts.

  • GPCR Antagonists: The scaffold serves as a rigid linker, connecting the orthosteric binding headgroup (via the C3 position) to lipophilic tails.

2.2. Decision Matrix: When to Use This Scaffold?

Figure 1: Strategic Decision Matrix for implementing the 4-cyclopropylpyridine scaffold.

Detailed Protocols
3.1. Synthesis of Methyl 4-cyclopropylnicotinate

Rationale: Direct cyclopropanation of pyridines is difficult. The most robust route utilizes a Suzuki-Miyaura cross-coupling between Methyl 4-chloronicotinate and Cyclopropylboronic acid.

Reagents:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • 
     (5 mol%)
    
  • Tricyclohexylphosphine (

    
    ) (10 mol%) or SPhos (highly recommended for hindered substrates)
    
  • 
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

Step-by-Step Protocol:

  • Inertion: Charge a reaction vessel with Methyl 4-chloronicotinate, Cyclopropylboronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Catalyst Addition: Add

    
     and Ligand (SPhos or 
    
    
    
    ) under Argon flow.
  • Solvation: Add degassed Toluene/Water mixture.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS (Target Mass: ~177.2 Da

    
    ).
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine (

    
    ).
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.

Critical Quality Attribute (CQA): Ensure complete removal of protodeboronated by-products (cyclopropane gas evolution) and homocoupled biaryls.

3.2. Downstream Functionalization: Library Generation

Once synthesized, the methyl ester serves as a "divergent point" for library synthesis.

Workflow A: Amide Coupling (Direct)

  • Hydrolysis: Treat ester with

    
     (2.0 equiv) in THF/Water (1:1) at RT for 2h. Acidify to pH 4 to precipitate 4-cyclopropylnicotinic acid .
    
  • Activation: React acid with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

  • Coupling: Add diverse amines (

    
    ). Stir at RT for 4h.
    
    • Application: Generates amide-linked kinase inhibitors.

Workflow B: Reduction to Alcohol

  • Reduction: Treat ester with

    
     (1.0 equiv) in dry THF at 0°C.
    
  • Quench: Fieser workup.

  • Product: (4-cyclopropylpyridin-3-yl)methanol .

    • Application: Precursor for ether linkages (via Williamson ether synthesis) common in PDE4 inhibitors.

Data & Validation: The "Cyclopropyl Advantage"

Comparison of physicochemical properties between the Isopropyl and Cyclopropyl analogs demonstrates the superiority of the cyclopropyl scaffold in specific contexts.

Feature4-Isopropyl-nicotinate4-Cyclopropyl-nicotinateImpact on Drug Discovery
Hybridization

(Flexible)
Pseudo-

/ High

-character
Rigidity: Reduces entropic penalty.
Metabolic Liability High (Benzylic C-H oxidation)Low (No benzylic protons)Stability: Increases

and reduces clearance.
Lipophilicity (cLogP) ~2.1~1.8Solubility: Often improves aqueous solubility.
Electronic Effect Inductive (+I)Inductive + ConjugativePotency: Modulates pKa of pyridine Nitrogen.
Visualizing the Synthetic Pathway

Figure 2: Divergent synthetic workflow starting from Methyl 4-cyclopropylnicotinate.

References
  • The "Magic Methyl" and Cyclopropyl Effects

    • Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

    • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Suzuki Coupling Protocols for Pyridines

    • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters." Journal of the American Chemical Society, 129(11), 3358-3366. Link

    • Note: This reference establishes the SPhos/Pd conditions recommended in Protocol 3.1.
  • PDE4 and Kinase Inhibitor SAR: Press, N. J., et al. (2005). "PDE4 inhibitors: A review of the recent patent literature." Expert Opinion on Therapeutic Patents, 15(10), 1343-1361. (Validates the utility of pyridine scaffolds in PDE4 inhibition).
  • Cyclopropylboronic Acid Synthesis

    • Wallace, D. J., & Chen, C. (2005). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 46(39), 6665-6667. Link

Method

Application Note: Methyl 4-cyclopropylnicotinate as a Versatile Scaffold for Structure-Activity Relationship (SAR) Studies

Abstract In modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. The cyclopropyl group, in particular, offers a unique combination of c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of rational drug design. The cyclopropyl group, in particular, offers a unique combination of conformational rigidity and metabolic stability that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides a detailed exploration of Methyl 4-cyclopropylnicotinate, a heterocyclic building block, for its application in structure-activity relationship (SAR) studies. We present the scientific rationale for its use, a detailed synthetic protocol, a strategic framework for designing an SAR campaign, and a representative protocol for in vitro biological evaluation, specifically a nicotinic acetylcholine receptor (nAChR) binding assay. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Value of the 4-Cyclopropylnicotinate Scaffold

The nicotinic acid (pyridine-3-carboxylic acid) core is a privileged scaffold found in numerous biologically active compounds.[1][2] Modifications to this heterocyclic system allow for the fine-tuning of a molecule's properties to achieve desired biological effects. The introduction of a cyclopropyl ring at the 4-position of the pyridine core offers several distinct advantages for drug discovery programs.

The cyclopropyl group is a "bioisostere" of other common chemical groups like phenyl or isopropyl, meaning it has a similar size and shape but can offer superior properties.[3] Its key contributions include:

  • Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] This can increase the half-life of a drug candidate.

  • Improved Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring constrains the conformation of the molecule.[3] This pre-organization for binding to a biological target can lead to a favorable entropic contribution, enhancing potency and selectivity for the intended target over off-targets.[6]

  • Favorable Physicochemical Properties: Replacing a larger, more lipophilic group like a phenyl ring with a cyclopropyl group can improve aqueous solubility and reduce lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][9]

  • Novelty and Patentability: Incorporating unique structural motifs like the cyclopropyl group can provide a pathway to novel chemical matter with strong intellectual property protection.[10]

Methyl 4-cyclopropylnicotinate serves as an excellent starting point for an SAR campaign, providing a stable core with multiple vectors for chemical modification.

Table 1: Physicochemical Properties of Methyl 4-cyclopropylnicotinate
PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂Calculated
Molecular Weight 177.20 g/mol Calculated
IUPAC Name Methyl 4-cyclopropylpyridine-3-carboxylate-
CAS Number 1157933-21-3PubChem
Predicted logP 1.6 - 2.0ChemDraw/SwissADME

Synthesis Protocol: Preparation of Methyl 4-cyclopropylnicotinate

The following protocol describes a common method for synthesizing the title compound, often starting from a commercially available 4-chloronicotinic acid derivative. This pathway involves a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.

Reaction Scheme:

Methyl 4-chloronicotinate + Cyclopropylboronic acid → Methyl 4-cyclopropylnicotinate

Materials and Equipment
  • Methyl 4-chloronicotinate

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane or Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Argon or Nitrogen)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask, add methyl 4-chloronicotinate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Palladium(II) acetate (0.02 eq), and a suitable ligand like triphenylphosphine (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe to the flask. The volume should be sufficient to dissolve the reactants (e.g., 10 mL per 1 mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure methyl 4-cyclopropylnicotinate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up & Purification reagents 1. Combine Reactants: - Methyl 4-chloronicotinate - Cyclopropylboronic acid - K₂CO₃ inert 2. Purge with Inert Gas (Ar or N₂) reagents->inert catalyst 3. Add Catalyst & Ligand (Pd(OAc)₂ / PPh₃) inert->catalyst solvent 4. Add Anhydrous Solvent (Dioxane or Toluene) catalyst->solvent reflux 5. Heat to Reflux (90-110°C) solvent->reflux monitor 6. Monitor by TLC/LC-MS reflux->monitor workup 7. Cool, Filter, Extract monitor->workup purify 8. Column Chromatography workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize final_product Pure Methyl 4-cyclopropylnicotinate characterize->final_product

Caption: Workflow for the Suzuki-Miyaura synthesis of Methyl 4-cyclopropylnicotinate.

Designing an SAR Campaign

Methyl 4-cyclopropylnicotinate offers three primary points for modification to explore the chemical space around the scaffold and build a structure-activity relationship.

  • The Ester Group (Position 3): The methyl ester is an ideal handle for derivatization.

    • Hydrolysis: Saponification to the corresponding carboxylic acid can introduce a key hydrogen bond donor/acceptor and a potential salt-forming center to improve solubility.

    • Amidation: Coupling the carboxylic acid with a diverse library of amines can explore interactions with specific pockets in the target protein and modulate physicochemical properties like polarity and permeability.

  • The Pyridine Ring Nitrogen: The nitrogen atom can be quaternized or used to form N-oxides, which alters the electronic properties and hydrogen bonding potential of the core.[2]

  • Other Positions on the Pyridine Ring (2, 5, 6): These positions can be functionalized (e.g., through halogenation followed by cross-coupling) to introduce substituents that probe steric and electronic requirements of the binding site.

SAR Exploration Strategy Diagram

SAR_Strategy cluster_pos3 Position 3: Ester Modification cluster_ring Pyridine Ring Modification start Methyl 4-cyclopropylnicotinate (Starting Scaffold) acid Hydrolysis to Carboxylic Acid start->acid n_oxide N-Oxidation of Pyridine Nitrogen start->n_oxide substitution Substitution at Positions 2, 5, 6 start->substitution amides Amidation with Amine Library (R-NH₂) acid->amides SAR_Data Biological Evaluation & SAR Analysis amides->SAR_Data n_oxide->SAR_Data substitution->SAR_Data Iterative_Design Iterative Design & Synthesis of Next-Gen Analogs SAR_Data->Iterative_Design

Caption: Strategic points for chemical modification in an SAR campaign.

Table 2: Example of a First-Generation Analog Design for SAR
Analog IDModification StrategyRationaleDesired Property Change
MCN-ACID-01 Hydrolyze methyl ester to carboxylic acidIntroduce H-bond donor/acceptor; improve solubility.↑ Solubility, ↑ Polarity
MCN-AM-01 Amidation with piperidineExplore steric bulk at position 3; improve metabolic stability vs. ester.↑ Stability, Modulate logP
MCN-AM-02 Amidation with morpholineIntroduce H-bond acceptor (ether oxygen) and increase polarity.↑ Polarity, ↑ Solubility
MCN-OX-01 N-Oxidation of pyridine nitrogenAlter electronics of the ring; introduce H-bond acceptor.↑ Polarity, ↓ pKa

Protocol: In Vitro Evaluation via nAChR Radioligand Binding Assay

Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are important targets for various neurological conditions.[1] A competitive radioligand binding assay is a standard method to determine the affinity of test compounds for a specific receptor.

Principle: This assay measures the ability of a test compound (e.g., an analog of methyl 4-cyclopropylnicotinate) to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin) from the nAChR. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials and Reagents
  • Receptor Source: Commercially available cell membranes expressing a specific nAChR subtype (e.g., α4β2 or α7) or tissue homogenates (e.g., rat brain cortex).

  • Radioligand: [³H]-Epibatidine or other suitable high-affinity nAChR ligand.

  • Test Compounds: Analogs from the SAR campaign, dissolved in DMSO to make stock solutions.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., Nicotine or Cytisine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Fluid: For detecting ³H.

  • 96-well microplates and filter plates (e.g., GF/B or GF/C).

  • Plate harvester and liquid scintillation counter .

Step-by-Step Assay Protocol
  • Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer. Typically, an 11-point concentration curve is used, ranging from 10 µM to 100 pM. Plate these dilutions into a 96-well microplate. Also include wells for "Total Binding" (no test compound) and "Non-specific Binding" (containing a high concentration of unlabeled ligand).

  • Receptor and Radioligand Preparation: Dilute the receptor membranes and the radioligand in ice-cold assay buffer to their final working concentrations. The radioligand concentration is typically set near its K_d value.

  • Incubation: Add the diluted receptor membranes to each well of the compound plate, followed by the addition of the diluted radioligand.

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (Total CPM - Sample CPM) / (Total CPM - Non-specific CPM)

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Assay Workflow Diagram

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection & Analysis plate 1. Plate Serial Dilutions of Test Compounds incubate 3. Add Reagents to Plate & Incubate to Equilibrium plate->incubate reagents 2. Prepare Receptor & Radioligand Mix reagents->incubate harvest 4. Harvest onto Filter Plate incubate->harvest wash 5. Wash Filters harvest->wash count 6. Add Scintillant & Count CPM wash->count analyze 7. Calculate IC₅₀ / Kᵢ count->analyze

Caption: Workflow for an nAChR competitive radioligand binding assay.

Table 3: Hypothetical SAR Data Presentation
Analog IDModificationIC₅₀ (nM)Kᵢ (nM)
MCN-START Methyl Ester (Parent)850425
MCN-ACID-01 Carboxylic Acid450225
MCN-AM-01 Piperidine Amide12060
MCN-AM-02 Morpholine Amide9547.5
MCN-OX-01 N-Oxide>10,000>5,000

Conclusion and Future Directions

The data presented in the hypothetical Table 3 suggests a preliminary SAR. For instance, converting the ester to an amide (MCN-AM-01, MCN-AM-02) significantly improves binding affinity, indicating a favorable interaction in the amide region of the binding pocket. The morpholine amide is slightly more potent, suggesting the oxygen may act as a beneficial hydrogen bond acceptor. Conversely, N-oxidation is detrimental to activity, implying that the basicity or electronic nature of the pyridine nitrogen is important for binding.

Methyl 4-cyclopropylnicotinate is a highly valuable and tractable starting point for medicinal chemistry campaigns. The strategic incorporation of the cyclopropyl group provides a robust anchor with favorable ADME properties, while the nicotinic acid core offers multiple avenues for systematic SAR exploration. By combining rational design, efficient synthesis, and targeted biological evaluation, researchers can effectively leverage this scaffold to develop potent and selective modulators of therapeutic targets.

References

  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Gomółka, G., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(21), 7247. MDPI. [Link]

  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Phys.org. [Link]

  • CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Green, W. N., & Wanamaker, C. P. (1998). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 18(15), 5555–5564. [Link]

  • Prachayasittikul, S., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. European Journal of Medicinal Chemistry, 45(1), 29-39. [Link]

  • Crisan, D. N., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8478-8490. [Link]

  • Abraxis. Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Abraxis. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • ResearchGate. Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • DergiPark. Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. [Link]

  • Macmillan Group. (2021). Phenyl Bioisosterism Unlayered. [Link]

  • ARUP Laboratories. Acetylcholine Receptor Binding Antibody | ARUP Laboratories Test Directory. [Link]

  • EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • Labcorp. 085902: Acetylcholine Receptor (AChR)-binding Antibodies. [Link]

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  • US5414086A - Preparation of 4-methylpyrimidines.
  • University of Iowa Health Care. (2018). Acetylcholine Receptor Binding Antibody. [Link]

  • Szałaj, N., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

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Application

Application Notes &amp; Protocols: The Strategic Incorporation of Cyclopropyl Moieties in Agrochemical Synthesis

Abstract: The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged structural motif in modern agrochemical design. Its incorporation into active ingredients can profoundly influence their physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged structural motif in modern agrochemical design. Its incorporation into active ingredients can profoundly influence their physicochemical properties, metabolic stability, and biological efficacy. The inherent ring strain of approximately 27.5 kcal/mol confers unique electronic properties, resembling those of an unsaturated double bond, while maintaining a rigid, three-dimensional sp³-hybridized framework.[1][2][3] This guide provides an in-depth exploration of key synthetic methodologies for introducing cyclopropane rings and synthesizing crucial cyclopropyl-containing building blocks, supported by detailed protocols and mechanistic insights for researchers in the field.

The Significance of the Cyclopropyl Moiety in Agrochemicals

The strategic inclusion of a cyclopropyl ring is a cornerstone of modern agrochemical development. This small, strained ring system is not merely a passive structural element but an active modulator of a molecule's performance.

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for xenobiotic degradation in target and non-target organisms.[4] This enhanced metabolic stability can lead to longer half-lives and improved field performance of the agrochemical.

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl group acts as a rigid conformational lock. This structural constraint can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the target protein or enzyme, which often translates to higher potency.[4][5]

  • Potency and Efficacy: The unique electronic nature of the cyclopropyl ring, capable of donating electrons through hyperconjugation, can favorably influence the electronic environment of adjacent functional groups.[1] This modulation can be critical for optimizing interactions at the target site. For example, cyclopropylamine is a key component in numerous herbicides, insecticides, and fungicides, where it contributes directly to their biological activity.[6][7]

  • Bioisosterism: The cyclopropyl group is often employed as a bioisostere for other functional groups, such as gem-dimethyl groups or vinyl moieties. This substitution can improve properties like aqueous solubility and metabolic profile while retaining or enhancing the desired biological activity.[5]

Prominent examples of commercial agrochemicals that leverage these benefits include the pyrethroid insecticide Bifenthrin and the anilinopyrimidine fungicide Cyprodinil .[8][9]

Core Synthetic Methodologies: Cyclopropanation Reactions

The direct formation of the cyclopropane ring, or cyclopropanation, is a fundamental transformation in this field. The choice of method depends on the substrate's functional group tolerance, desired stereochemistry, and scalability.

The Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a classic and highly reliable method for the stereospecific conversion of alkenes into cyclopropanes.[10][11] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group (:CH₂) to the double bond in a concerted fashion, preserving the alkene's stereochemistry.[12]

Causality Behind the Method: The reaction's effectiveness stems from the formation of a metal carbenoid rather than a free, highly reactive carbene. This "tamed" carbene species is electrophilic enough to react with alkenes but selective enough to avoid side reactions. The mechanism is believed to proceed through a "butterfly" transition state, ensuring concerted and stereospecific methylene transfer.[11][13]

Diagram: Simmons-Smith Reaction Mechanism

Caption: Mechanism of Simmons-Smith Cyclopropanation.

Field-Proven Insight: The Furukawa Modification A significant improvement is the Furukawa modification, which replaces the zinc-copper couple with diethylzinc (Et₂Zn).[12] This generates a more reactive carbenoid, leading to faster reaction times and broader substrate scope, particularly for less reactive or sterically hindered alkenes.[10][12]

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation [14]

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Charging: Charge the flask with zinc-copper couple (1.2-1.5 equivalents relative to the alkene). Add anhydrous diethyl ether as the solvent.

  • Substrate Addition: Add the alkene (1.0 equivalent) to the flask.

  • Carbenoid Formation & Reaction: Add a solution of diiodomethane (CH₂I₂, 1.1-1.3 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature or gentle reflux. Monitor the reaction progress by TLC or GC-MS until the starting alkene is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Filter the mixture through a pad of Celite® to remove zinc salts.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Transition Metal-Catalyzed Cyclopropanation

This approach utilizes transition metal catalysts, most commonly based on rhodium, copper, or palladium, to decompose diazo compounds, generating metal carbene intermediates that then react with alkenes.[15][16]

Causality Behind the Method: The catalyst plays a crucial role in modulating the reactivity of the carbene. By forming a metal-carbene complex, the catalyst prevents the formation of highly indiscriminate free carbenes and allows for high levels of chemo-, regio-, and stereoselectivity.[17] The use of chiral ligands on the metal center enables powerful asymmetric cyclopropanation, a critical technology for producing single-enantiomer agrochemicals.

Diagram: Simplified Catalytic Cycle for Cyclopropanation

G Catalyst M(L)n Catalyst MetalCarbene [M]=CR₂ (Metal Carbene) Catalyst->MetalCarbene + R₂CN₂ Diazo R₂CN₂ N2 N₂ Diazo->MetalCarbene - N₂ Alkene C=C Alkene:e->Catalyst:w Product Cyclopropane MetalCarbene->Catalyst + C=C - Product

Caption: General catalytic cycle for metal-catalyzed cyclopropanation.

Trustworthiness and Safety: While highly effective, traditional diazo compounds like diazomethane are toxic and explosive. Modern protocols mitigate these risks by generating diazo compounds in situ or using continuous-flow reactors, which handle only small amounts of the hazardous reagent at any given time, making the process safer and more scalable.[18][19]

Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate

  • Apparatus Setup: Under an inert atmosphere, add the alkene (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or toluene) to a flame-dried flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add the rhodium(II) catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄] (0.1-1.0 mol%).

  • Diazo Compound Addition: Using a syringe pump for controlled, slow addition, add a solution of ethyl diazoacetate (EDA, 1.1 equivalents) in the same solvent over several hours. CAUTION: Diazo compounds are potentially explosive and should be handled with extreme care behind a blast shield.

  • Reaction Monitoring: Stir the reaction at room temperature. The evolution of nitrogen gas will be observed. Monitor the reaction by TLC or ¹H NMR for the disappearance of the alkene.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude cyclopropyl ester directly by flash column chromatography on silica gel.

ParameterSimmons-Smith ReactionMetal-Catalyzed (Diazo)
Carbene Source Diiodomethane (CH₂I₂)Diazo compounds (e.g., R₂CN₂)
Activator Zinc-Copper Couple or Et₂ZnTransition Metal (Rh, Cu, Pd)
Key Intermediate Zinc Carbenoid (ICH₂ZnI)Metal Carbene ([M]=CR₂)
Stereochemistry StereospecificOften Stereospecific
Key Advantage High reliability, avoids diazo compoundsHigh catalytic efficiency, access to asymmetric synthesis
Key Limitation Stoichiometric zinc, can be sluggishSafety concerns with diazo compounds

Table 1: Comparison of Major Cyclopropanation Methodologies.

Synthesis of Key Building Block: Cyclopropylamine

Cyclopropylamine is a versatile and indispensable intermediate in the agrochemical industry, serving as a foundational component for a wide range of active ingredients.[20][21][22]

Causality Behind its Importance: The small, rigid cyclopropylamine moiety can effectively probe binding pockets of target enzymes.[6] Its basic amine handle provides a convenient point for synthetic elaboration, allowing it to be easily integrated into larger molecular scaffolds.

Diagram: Synthetic Pathways to Cyclopropylamine

G cluster_hofmann Hofmann Route cluster_reductive Reductive Amination Route cluster_amination Direct Amination Route CPA Cyclopropylamine CPC Cyclopropanecarbonitrile CPCAmide Cyclopropanecarboxamide CPC->CPCAmide Hydrolysis CPCAmide->CPA Hofmann Rearrangement (Br₂, NaOH) CPAld Cyclopropanecarboxaldehyde CPAld->CPA Reductive Amination (NH₃, H₂, Catalyst) CPCl Cyclopropyl Halide CPCl->CPA Amination (NH₃)

Caption: Common synthetic routes to the cyclopropylamine building block.

Protocol 3: Synthesis of Cyclopropylamine via Hofmann Rearrangement [20]

This protocol is based on the classical route from cyclopropanecarboxamide.

  • Preparation of Hypobromite Solution: In a flask cooled in an ice-salt bath, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.05 equivalents) to a stirred solution of sodium hydroxide (NaOH, >2 equivalents) in water. Maintain the temperature below 10 °C.

  • Amide Addition: To the cold hypobromite solution, add cyclopropanecarboxamide (1.0 equivalent) portion-wise, ensuring the temperature remains low.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 50-70 °C for approximately 1 hour to drive the rearrangement to completion.

  • Isolation: The product, cyclopropylamine, is volatile (boiling point ~50 °C).[23] Isolate it from the reaction mixture by steam distillation. Collect the distillate in a cooled receiver containing dilute hydrochloric acid (HCl) to form the non-volatile cyclopropylamine hydrochloride salt.

  • Liberation of Free Amine: To regenerate the free amine, carefully basify the acidic distillate with a strong base (e.g., 50% NaOH) under cooling.

  • Extraction and Drying: Extract the liberated cyclopropylamine into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over anhydrous potassium hydroxide (KOH) pellets.

  • Purification: After filtration, carefully remove the solvent by distillation. The final product can be purified by fractional distillation, though for many applications the purity after extraction and drying is sufficient.

Application Case Studies

Synthesis of Cyprodinil

Cyprodinil is a broad-spectrum fungicide whose structure features a key cyclopropyl-substituted pyrimidine ring.[24][25] Its synthesis relies on the construction of this core followed by coupling with aniline.

Diagram: Synthetic Workflow for Cyprodinil

G start1 Cyclopropyl methyl ketone step1 Claisen Condensation start1->step1 start2 Ethyl acetate start2->step1 start3 Guanidine step2 Condensation start3->step2 start4 Aniline step3 Nucleophilic Aromatic Substitution (SNAr) start4->step3 intermediate1 1-cyclopropyl-1,3-butanedione step1->intermediate1 intermediate2 2-amino-4-cyclopropyl- 6-methylpyrimidine step2->intermediate2 final_product Cyprodinil step3->final_product intermediate1->step2 intermediate2->step3 (via chlorination) G AcidChloride 3-(2-chloro-3,3,3-trifluoro-1-propenyl)- 2,2-dimethylcyclopropanecarbonyl chloride Product Bifenthrin AcidChloride->Product Alcohol 2-methyl-3-biphenylmethanol Alcohol->Product Reagents Base (e.g., Pyridine) Solvent (e.g., Toluene) Reagents->Product

Caption: Esterification step in the synthesis of the insecticide Bifenthrin.

Protocol 4: Esterification to form Bifenthrin [26]

  • Setup: In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2-methyl-3-biphenylmethanol (1.0 equivalent) in a suitable solvent such as toluene.

  • Base Addition: Add an acid scavenger, typically a tertiary amine like pyridine or triethylamine, or an inorganic base (1.1-1.2 equivalents).

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add the cyclopropanecarbonyl chloride derivative (1.05 equivalents) dropwise, maintaining the low temperature.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude Bifenthrin, which can be further purified by crystallization. [8]

References

  • Jung, S. T., et al. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. Journal of Physical Organic Chemistry, 34(4). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Available at: [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(17), 5651. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Cyclopropanesulfonamide in Modern Agrochemicals. Available at: [Link]

  • Ali, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(17), 5651. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Chemical Engineering and Chemistry Research. Available at: [Link]

  • Google Patents. (EP0205403B1) Process for the manufacture of cyclopropylamine.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]

  • Kim, D., et al. (2024). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Purdue University. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Available at: [Link]

  • Wikipedia. Simmons–Smith reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available at: [Link]

  • NROChemistry. Simmons-Smith Reaction. Available at: [Link]

  • ResearchGate. Commonly used methods for cyclopropanation reactions. Available at: [Link]

  • Google Patents. (CN104628569A) Method for producing bifenthrin with clean synthesizing process.
  • ChemRxiv. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

  • Docentes FCT NOVA. Stereoselective Cyclopropanation Reactions. Available at: [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. Available at: [Link]

  • ACS Publications. (1998). Cyprodinil: A New Fungicide with Broad-Spectrum Activity. Available at: [Link]

  • ResearchGate. Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. Available at: [Link]

  • ACS Publications. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Diazomethane, Carbenes, and Cyclopropane Synthesis. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Key Benefits of Cyclopropanecarboxylic Acid in Agrochemicals. Available at: [Link]

  • ACS Publications. Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. CYPRODINIL. Available at: [Link]

  • WIPO Patentscope. (CN113788754) Preparation method of bifenthrin. Available at: [Link]

  • Google Patents. (CN103319345A) Method for preparing bifenthrin.
  • AERU, University of Hertfordshire. Cyprodinil (Ref: CGA 219417). Available at: [Link]

  • ResearchGate. (2021). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. Available at: [Link]

  • ACS Publications. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available at: [Link]

  • Patsnap. Preparation method of bifenthrin insecticide intermediate. Available at: [Link]

  • EPIC. Characterization of the bound residues of the fungicide cyprodinil formed in plant cell suspension cultures of wheat. Available at: [Link]

  • RSC Publishing. (2015). Cyclopropanation using flow-generated diazo compounds. Available at: [Link]

  • Wikipedia. Cyclopropanation. Available at: [Link]

  • APVMA. Evaluation of the new active - CYPRODINIL. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identification and removal of byproducts in Negishi coupling with cyclopropylzinc

Topic: Identification and Removal of Byproducts in Negishi Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Status: Active | Version: 2.4 Introduction: The Cyclopropyl Challenge The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Removal of Byproducts in Negishi Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Status: Active | Version: 2.4

Introduction: The Cyclopropyl Challenge

The introduction of a cyclopropyl ring is a high-value strategy in medicinal chemistry to improve metabolic stability and potency (e.g., Olaparib, Lenvatinib). However, the Negishi coupling between an aryl halide (Ar-X) and cyclopropylzinc bromide (cPr-ZnBr) frequently suffers from a specific "trinity" of failure modes: Homocoupling , Protodezincation , and Zinc Salt occlusion .

This guide moves beyond generic advice, offering a mechanistic breakdown of these failure modes and self-validating protocols for their removal.

Module 1: The Diagnostic Hub

Identify your impurity before attempting to fix it.

Visualizing the Reaction Landscape The following diagram illustrates the mechanistic divergence that leads to the three primary impurities.

NegishiPathways Start Ar-X + cPr-ZnBr OxAdd Oxidative Addition [Ar-Pd-X] Start->OxAdd + Pd(0) Gas BYPRODUCT C: Cyclopropane Gas (Lost Mass) Start->Gas Reagent Hydrolysis Pd0 Pd(0) Catalyst TransMet Transmetallation OxAdd->TransMet + cPr-ZnBr Homo BYPRODUCT A: Biaryl Homocoupling (Ar-Ar) OxAdd->Homo Disproportionation (Slow Transmet.) Red BYPRODUCT B: Reduced Arene (Ar-H) OxAdd->Red Moisture/Proton Source Prod PRODUCT (Ar-cPr) TransMet->Prod Reductive Elim.

Figure 1: Mechanistic divergence in Cyclopropyl-Negishi coupling. Green indicates the desired pathway; red indicates failure modes.

Symptom Matrix Use this table to correlate observations with chemical reality.

Observation (TLC/LCMS)Likely IdentityRoot Cause
Spot A: Non-polar, UV-active, M+ = 2x(Ar)-XBiaryl Homocouple (Ar-Ar) Slow transmetallation; "Pd-black" formation; Oxidant presence.
Spot B: Non-polar, UV-active, M+ = (Ar)+1Hydrodehalogenation (Ar-H) Wet solvent; Moisture in Zn reagent; Hydride source (rare).
Spot C: Missing mass; Low yield; No new spotsProtodezincation The cyclopropyl group left as gas (

) before coupling.
Spot D: Baseline smear; Emulsion in workupZinc Salts / Phosphine Oxides Incomplete quenching; Ligand oxidation.
Module 2: The Homocoupling Headache (Ar-Ar)

Issue: You observe a significant amount of Ar-Ar dimer.

The Mechanism: Homocoupling in Negishi coupling often arises via a "second transmetallation" or disproportionation.[1] If the cyclopropylzinc reagent is sluggish to transmetallate (due to steric bulk or aggregation), the intermediate Ar-Pd-X species can react with another equivalent of itself or Ar-Zn-X (formed via exchange), eventually eliminating Ar-Ar.

Troubleshooting Protocol:

  • Ligand Switch: Move to bulky, electron-rich phosphines (e.g., XPhos or RuPhos ). These ligands accelerate the reductive elimination step, clearing the catalyst center before homocoupling can occur [1].

  • The "Slow-Mo" Addition: Do not dump the zinc reagent. Add the organozinc dropwise to the catalyst/halide mixture. This keeps the concentration of cPr-ZnX low relative to the catalyst, favoring the cross-coupling cycle.

  • Polarity Tuning: Add LiCl (or use Knochel-type reagents). LiCl breaks up polymeric zinc aggregates, increasing the rate of the desired transmetallation step over the homocoupling side reaction [2].

Module 3: The "Ghost" Reagent (Protodezincation)

Issue: The starting material is consumed, but the yield is low, and the major byproduct is the reduced arene (Ar-H).

The Mechanism: Cyclopropylzinc bromide is relatively stable compared to its lithium counterparts, but it is unforgiving of moisture.



Simultaneously, the Ar-Pd-X intermediate can capture a proton from trace water or solvent impurities, leading to Ar-H.

Quality Control Protocol (The Titration): Never assume the molarity on the bottle is correct.

  • Take an aliquot of your cPr-ZnBr solution.

  • Quench with iodine (

    
    ) in THF.
    
  • Perform a back-titration with sodium thiosulfate.

    • Why? Active Zn species react with

      
      ; decomposed Zn salts do not. This gives you the active molarity.
      

The "Dry" Check:

  • Ensure reaction vials are heat-gun dried under vacuum.

  • Solvent: Use anhydrous THF/Toluene. Avoid DMF if possible, as it is hygroscopic and can promote hydrodehalogenation.

Module 4: Purification & Workup (Removing the Sludge)

Issue: The reaction worked, but the product is trapped in a zinc emulsion or contaminated with salts.

Zinc salts (ZnBr2, ZnCl2) are Lewis acids that can chelate heteroatoms in your product, dragging it into the aqueous layer or causing streaking on silica.

Protocol: The Chelation Quench Standard NH4Cl is often insufficient for breaking strong Zn-Product complexes.

Step-by-Step:

  • Quench: Cool reaction to 0°C. Add 10% aqueous Rochelle's Salt (Potassium Sodium Tartrate) or 0.5M aqueous EDTA (pH 8) .

    • Mechanism:[2][3][4][5][6] Tartrate and EDTA bind Zn(II) much more strongly than your product does.

  • Stir: Vigorously stir the biphasic mixture for 30–60 minutes.

    • Visual Cue: The layers must separate cleanly. The organic layer should be clear, not cloudy.

  • Extraction: Extract with dilute EtOAc or MTBE.

  • Wash: Wash organic layer with water (x2) and brine (x1).

  • Chromatography: If the product is basic (e.g., a pyridine or amine), pre-wash your silica column with 1% Triethylamine in Hexanes to prevent streaking.

FAQ: Rapid Fire Troubleshooting

Q: I see a spot running just below my product. What is it? A: If your starting material was an aryl bromide, this is likely the aryl chloride analog (Ar-Cl). This happens if you use cPr-ZnCl (or ZnCl2 as an additive) and halide exchange occurs on the palladium. Fix: Stick to cPr-ZnBr or ensure the coupling is fast enough to outcompete exchange.

Q: Can I make the reagent myself? A: Yes. The most robust method is the Rieke Zinc method or Mg-insertion followed by transmetallation with ZnBr2. Warning: If using Mg-insertion, ensure temperature is controlled (<0°C) to prevent radical ring opening of the cyclopropylmethyl radical (if a methylene spacer is present). For simple cyclopropyl, ring opening is rare [3].

Q: My product has a linear alkyl chain impurity. A: This suggests Ring Opening . While rare for simple cyclopropyl-Negishi, it can occur if the reaction proceeds via Single Electron Transfer (SET) mechanisms or if the Zn reagent contained linear isomers from its preparation. Fix: Use a Pd(0) source like Pd(PPh3)4 or Pd(dppf)Cl2 rather than Ni catalysts, which are more prone to radical pathways.

References
  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[7] Journal of the American Chemical Society, 126(40), 13028–13029. [Link]

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5] Organic Reactions. [Link][5][8]

  • Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. [Link]

Sources

Optimization

Challenges in the scale-up synthesis of "Methyl 4-cyclopropylnicotinate"

Technical Support Center: Scale-Up Synthesis of Methyl 4-Cyclopropylnicotinate Subject: Troubleshooting & Process Optimization Guide Ticket ID: SC-M4CN-2024 Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Methyl 4-Cyclopropylnicotinate

Subject: Troubleshooting & Process Optimization Guide Ticket ID: SC-M4CN-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl 4-cyclopropylnicotinate is a critical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., PDE4, JAK inhibitors). The scale-up of this molecule presents a distinct dichotomy: the pyridine ring requires activation, yet the ester moiety at C3 is labile.

The industry-standard "Golden Route" is the Suzuki-Miyaura coupling of Methyl 4-chloronicotinate with Cyclopropylboronic acid. While theoretically straightforward, this reaction suffers from three notorious scale-up failure modes:

  • Protodeboronation: Rapid decomposition of the cyclopropylboronic acid.

  • Ester Hydrolysis: Saponification of the methyl ester under basic coupling conditions.

  • Catalyst Deactivation: Coordination of the pyridine nitrogen to the Palladium center.

This guide provides a self-validating protocol and a direct Q&A troubleshooting matrix to navigate these challenges.

Module 1: The Core Protocol (The "Golden Route")

Reaction Scheme:

  • Substrate: Methyl 4-chloronicotinate (1.0 equiv)

  • Reagent: Cyclopropylboronic acid (1.3 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)

  • Base: K₃PO₄ (2.5 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

  • Temperature: 90°C

Process Logic (Why this works):

  • Ligand Choice: The bidentate ligand (dppf) prevents the formation of stable Pd-pyridine complexes which arrest the catalytic cycle.

  • Base Selection: K₃PO₄ is milder than K₂CO₃ or Cs₂CO₃, significantly reducing the rate of ester hydrolysis while maintaining sufficient basicity to activate the boronic acid.

  • Biphasic System: The Toluene/Water mix ensures solubility of the inorganic base while keeping the ester predominantly in the organic phase, shielding it from hydrolytic attack.

Step-by-Step Protocol (100g Scale)
StepActionCritical Control Point (CCP)
1 Charge Methyl 4-chloronicotinate (100g) and Pd(dppf)Cl₂ (2.5g) into the reactor. Inert with N₂.O₂ Exclusion: Oxygen promotes homocoupling and catalyst death.
2 Add degassed Toluene (1.0 L). Stir to suspend.Solvent Volume: High concentration (>0.5M) increases exotherm risk.
3 Add Cyclopropylboronic acid (65g, ~1.3 equiv).Staged Addition: If scale >1kg, add in portions to minimize protodeboronation.
4 Add solution of K₃PO₄ (300g) in Water (100 mL) + additional Water (100 mL) if needed for solubility.Exotherm: Mild exotherm upon base addition. Monitor internal temp.
5 Heat to 90°C and hold for 4-6 hours.IPC Monitoring: Check HPLC at 2h. If conversion <50%, do NOT overheat. See Troubleshooting.
6 Cool to 25°C. Separate layers. Wash organic layer with brine.Phase Cut: Rag layers are common due to Pd black. Filter through Celite if needed.

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the competing pathways and the decision logic for purification.

ReactionPathways Start Methyl 4-chloronicotinate Product Methyl 4-cyclopropylnicotinate (Target) Start->Product Suzuki Coupling Pd(dppf)Cl2, K3PO4 Impurity2 Hydrolysis Product (Carboxylic Acid) Start->Impurity2 High pH/H2O (Saponification) Impurity3 Pd-Pyridine Complex (Stalled Catalyst) Start->Impurity3 Monodentate Ligands Reagent Cyclopropylboronic Acid Reagent->Product Impurity1 Protodeboronation (Cyclopropane gas) Reagent->Impurity1 H2O/Heat (Fast)

Figure 1: Reaction pathway analysis showing the target synthesis (Green) versus competing failure modes (Red/Grey).

Module 3: Troubleshooting & FAQs

Q1: The reaction conversion has stalled at 60-70%. Adding more catalyst doesn't help. What is happening?

  • Diagnosis: This is likely Protodeboronation . Cyclopropylboronic acid is unstable and hydrolyzes to cyclopropane gas and boric acid faster than the cross-coupling occurs, especially at high temperatures.

  • Solution:

    • Do not add more catalyst. The catalyst is likely still active.

    • Add more Boronic Acid: Add an additional 0.3–0.5 equivalents of cyclopropylboronic acid.

    • Protocol Adjustment: For future runs, use a portion-wise addition strategy. Add 1.0 equiv at T=0, and 0.5 equiv at T=2 hours. This keeps the effective concentration of the boronic acid lower, favoring the coupling over decomposition [1].

Q2: I see a new spot on TLC/HPLC at the baseline (high polarity). My ester yield is dropping.

  • Diagnosis: You are hydrolyzing the methyl ester to the nicotinic acid derivative (Saponification). This happens if the base is too strong or the water content is too high.

  • Solution:

    • Immediate Fix: If the reaction is incomplete, lower the temperature to 70°C.

    • Workup: Do not discard the aqueous layer! Acidify the aqueous layer to pH 4 and extract with Ethyl Acetate. You can recover the acid and re-esterify it using MeOH/H₂SO₄.

    • Prevention: Switch from K₂CO₃ to K₃PO₄ (anhydrous) or reduce the water ratio. Alternatively, use Cyclopropyltrifluoroborate (Molander salt) which releases the boronic acid slowly and requires milder conditions [2].

Q3: The product contains high residual Palladium (>500 ppm) and is dark in color.

  • Diagnosis: Pyridines are excellent ligands for Pd, making removal difficult during standard aqueous workups.

  • Solution:

    • Scavengers: Treat the organic layer (before evaporation) with SiliaMetS® Thiol or TMT (Trimercaptotriazine) at 50°C for 1 hour. Filter through silica.

    • Crystallization: If the product is a solid, crystallize from Heptane/IPA. Pd-complexes often remain in the mother liquor.

    • Charcoal: Activated carbon treatment is often ineffective for pyridine-Pd complexes; thiol-functionalized silica is superior.

Q4: Can I use the Minisci Reaction (Radical alkylation) instead to avoid the expensive boronic acid?

  • Technical Assessment: Yes, reacting Methyl Nicotinate with Cyclopropanecarboxylic acid + AgNO₃ + Persulfate is possible.

  • Warning: This route is NOT recommended for scale-up (>50g) without rigorous safety calorimetry.

    • Risk: The reaction generates significant gas (CO₂) and is highly exothermic.

    • Selectivity: Minisci reactions on pyridines often yield a mixture of C2 and C4 isomers, requiring difficult chromatographic separation [3]. Stick to the Suzuki route for regiochemical certainty.

Module 4: Safety & Scale-Up Data

ParameterLab Scale (1-10g)Kilo Scale (>1kg)Mitigation Strategy
Exotherm NegligibleModerateControl addition rate of base. Use jacketed reactors.
Gas Evolution UnnoticeableSignificantCyclopropane gas (flammable) is generated via protodeboronation. Ensure good venting.
Stirring MagneticMechanicalBiphasic mixtures require high-shear mixing for mass transfer.

References

  • Cyclopropylboronic Acid Stability: Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

  • Molander Salts Application: Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. Journal of Organic Chemistry, 73(19), 7481–7485. Link

  • Minisci Reaction Safety: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • General Suzuki Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Troubleshooting

Improving yield and purity in the synthesis of substituted nicotinic acid esters

Technical Support Center: Nicotinic Acid Ester Synthesis Subject: Optimization of Yield and Purity in Substituted Nicotinic Acid Ester Synthesis Ticket ID: #NAE-SYN-001 Responder: Senior Application Scientist, Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nicotinic Acid Ester Synthesis Subject: Optimization of Yield and Purity in Substituted Nicotinic Acid Ester Synthesis Ticket ID: #NAE-SYN-001 Responder: Senior Application Scientist, Process Chemistry Division

Mission Statement

You have reached the Tier 3 Technical Support Center. This guide addresses the specific challenges inherent to the pyridine ring—specifically its basicity, nucleophilicity, and zwitterionic potential—which often derail standard esterification protocols. Our goal is to transition your workflow from "trial-and-error" to a deterministic, high-yield process.

Module 1: Reaction Optimization (The Chemistry)

User Query: "I am using standard Fischer esterification (


/MeOH), but my yields are stuck at 40-50%, and the reaction never goes to completion."

Root Cause Analysis: The pyridine nitrogen is a Lewis base (


). In strong acid conditions (

), the nitrogen protonates to form a pyridinium salt. This places a positive charge on the ring, which is highly electron-withdrawing. This deactivates the carbonyl carbon toward nucleophilic attack by the alcohol. Furthermore, Fischer esterification is an equilibrium process; without active water removal, conversion is thermodynamically limited.

Troubleshooting Protocol:

MethodSuitabilityCritical Optimization Parameter
Fischer Esterification Not Recommended for small scale.Requires Dean-Stark trap or molecular sieves to break equilibrium. High acid loading (>2 equiv) required to overcome N-protonation.
Acid Chloride (

)
Gold Standard for robust substrates.Irreversible activation. Forms highly reactive nicotinoyl chloride hydrochloride intermediate.
Coupling Agents (EDC/DCC) Best for Acid-Sensitive groups.Must suppress N-acylurea formation. Use DMAP as a nucleophilic catalyst.

Q: Why does the Thionyl Chloride (


) method fail sometimes? 
A:  If you simply reflux nicotinic acid in 

and then add alcohol, you may trap

or

in the crystal lattice of the intermediate.
  • The Fix: You must remove excess

    
     under vacuum (azeotrope with toluene is recommended) to obtain the dry nicotinoyl chloride hydrochloride salt before adding the alcohol. This ensures stoichiometry control and prevents "runaway" exotherms that degrade the product.
    

Module 2: Workup & Isolation (The Process)

User Query: "My TLC shows full conversion, but after extraction with water and ethyl acetate, my organic layer contains almost no product."

Root Cause Analysis: This is the most common failure mode. Unlike benzene derivatives, pyridine derivatives are amphiphilic .

  • At Low pH (Acidic Workup): The nitrogen is protonated (

    
    ). The molecule is an ionic salt and resides 99% in the aqueous phase .
    
  • At Neutral/High pH (Basic Workup): The nitrogen is a free base. The molecule is lipophilic and resides in the organic phase .

The "pH Swing" Protocol:

  • Quench: Pour reaction mixture into ice water (it will be acidic due to residual

    
    /
    
    
    
    ).
  • Neutralize: Slowly add saturated

    
     or 
    
    
    
    until pH is adjusted to 8.0 – 9.0 .
    • Warning: Do not go to pH > 12 if your ester is labile (hydrolysis risk).

  • Extract: Use Dichloromethane (DCM) rather than Ethyl Acetate if possible, as pyridines often have better partition coefficients in chlorinated solvents.

  • Salting Out: If yield is still low, saturate the aqueous layer with solid NaCl. This disrupts the hydration sphere of the pyridine, forcing it into the organic layer.

Module 3: Purification Strategies (The Polish)

User Query: "My product streaks on the silica column, and I cannot separate it from impurities."

Root Cause Analysis: Silica gel is slightly acidic (silanol groups,


). The basic nitrogen of the pyridine ring interacts with these acidic sites via hydrogen bonding or acid-base reaction, causing "tailing" or irreversible adsorption.

Troubleshooting Protocol:

  • The Fix: Deactivate the silica.[1] Add 1% to 5% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA / 20% EtOAc / 79% Hexanes).

  • Mechanism:[2][3][4][5] The TEA is a stronger base than your pyridine product. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute as a sharp band.

Visual Logic Guides

Figure 1: Synthesis Decision Matrix

Use this flow to select the correct synthetic route based on your substrate's functional group tolerance.

SynthesisLogic start Substituted Nicotinic Acid decision Are Acid-Sensitive Groups Present? (e.g., Acetals, Boc, TBS) start->decision robust No (Robust Substrate) decision->robust No sensitive Yes (Sensitive Substrate) decision->sensitive Yes socl2 Route A: Thionyl Chloride (SOCl2) Irreversible, High Yield robust->socl2 coupling Route B: EDC/DCC + DMAP Mild Conditions, Neutral pH sensitive->coupling intermediate Intermediate: Acid Chloride HCl Salt socl2->intermediate - SO2, - HCl alcohol Add Alcohol (ROH) coupling->alcohol Direct Coupling intermediate->alcohol

Caption: Decision tree for selecting the optimal esterification pathway based on substrate stability.

Figure 2: The "pH Swing" Workup Logic

Follow this pathway to ensure product recovery from the aqueous phase.

WorkupLogic rxn Reaction Mixture (Acidic, pH < 2) quench Quench in Ice Water rxn->quench state1 State: Pyridinium Salt (Water Soluble) quench->state1 neutralize Add Base (NaHCO3) Target pH 8-9 state1->neutralize state2 State: Free Base (Organic Soluble) neutralize->state2 Deprotonation extract Extract with DCM (Wash with Brine) state2->extract

Caption: Workup flow demonstrating the critical pH adjustment required to solubilize pyridine esters in organic solvents.

Experimental Protocol: The Gold Standard ( )

Method: Acid Chloride Activation via Thionyl Chloride. Scale: 10 mmol (Adaptable). Reference: Adapted from Organic Syntheses Coll. Vol. 4, p. 704 [1].

  • Activation:

    • In a dry RBF equipped with a condenser and drying tube (

      
      ), suspend Nicotinic Acid (1.23 g, 10 mmol)  in Thionyl Chloride (5 mL, ~70 mmol) .
      
    • Note: Excess

      
       acts as both reagent and solvent.
      
    • Reflux for 2 hours.[6] The suspension should become a clear solution, indicating formation of the acid chloride.

  • Evaporation (Critical Step):

    • Remove excess

      
       under reduced pressure (rotary evaporator).
      
    • Add dry Toluene (10 mL) and evaporate again. Repeat twice.

    • Why? This azeotropic removal ensures all acidic fumes are gone, leaving the solid nicotinoyl chloride hydrochloride.

  • Esterification:

    • Suspend the residue in dry Dichloromethane (DCM) (20 mL) .

    • Cool to 0°C in an ice bath.[7]

    • Add the Alcohol (12 mmol) and Triethylamine (25 mmol) dropwise.

    • Why TEA? It acts as an acid scavenger (

      
       sponge) to drive the reaction forward.
      
  • Workup:

    • Wash organic layer with Sat.

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.[8]
      
  • Purification:

    • Flash chromatography on silica gel (pre-treated with 1% TEA in Hexanes).

References

  • Organic Syntheses , Coll. Vol. 4, p.704 (1963); Vol. 33, p.52 (1953). Ethyl Nicotinate.[9][10]

  • Goossen, L. J., et al. (2008). Synthesis of nicotinic acid esters via catalytic esterification. Tetrahedron, 64(15), 3450-3455.
  • BenchChem . A Researcher's Guide to Pyridine Purification. (Best practices for silica gel deactivation).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in Palladium-Catalyzed Pyridine Couplings

Welcome to the Technical Support Center for Palladium-Catalyzed Pyridine Couplings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Pyridine Couplings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with catalyst deactivation in these critical reactions. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and functional materials, yet their propensity to coordinate with palladium often leads to catalyst inhibition and deactivation, hindering reaction efficiency.

This guide provides in-depth, experience-driven insights and practical solutions to diagnose and resolve issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst deactivation in pyridine coupling reactions.

Q1: My Suzuki-Miyaura coupling of a bromopyridine is sluggish or has stalled completely. What are the likely causes related to the pyridine substrate?

A: Low yields or reaction failure in Suzuki-Miyaura couplings involving pyridines often stem from the pyridine nitrogen atom's ability to act as a strong Lewis base. This allows it to coordinate tightly to the palladium catalyst, blocking active sites required for the catalytic cycle and leading to catalyst poisoning.[1][2] Additionally, the electron-donating or withdrawing nature of substituents on the pyridine ring can influence the reactivity of the carbon-halide bond towards oxidative addition, a key step in the catalytic cycle.[3]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A: The formation of palladium black is a visual indicator of catalyst deactivation through aggregation of Pd(0) species.[4] This is often a consequence of ligand degradation or insufficient stabilization of the active catalyst. To prevent this, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can effectively stabilize the Pd(0) center and prevent aggregation.[4][5] Employing a heterogeneous catalyst, where palladium is immobilized on a support, can also mitigate this issue.[5]

Q3: Can I reactivate a catalyst that has been deactivated by pyridine poisoning?

A: In some cases, catalyst activity can be restored. For heterogeneous catalysts that have been deactivated by the formation of inactive Pd(0), treatment with a mild oxidizing agent like benzoquinone may reoxidize the palladium to the active Pd(II) state.[6][7][8] For homogeneously catalyzed reactions where pyridine has strongly coordinated, adding a Lewis acid such as trimethyl borate (B(OMe)₃) can sometimes sequester the pyridine, freeing up the palladium catalyst.[2] However, prevention is often more effective than reactivation.

Q4: Are there specific palladium precatalysts that are more robust for pyridine couplings?

A: Yes, the choice of precatalyst is crucial. Pyridine-enhanced precatalyst preparation, stabilization, and initiation (PEPPSI) complexes are designed for increased stability and activity in challenging cross-coupling reactions.[9] Additionally, using well-defined precatalysts can simplify the reaction setup and may allow for lower catalyst loadings and milder reaction temperatures compared to generating the active catalyst in situ from a palladium salt and a separate ligand.[10][11]

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems, categorized by observable symptoms.

Guide 1: Low or No Product Yield
Symptom: The reaction shows minimal conversion of starting materials to the desired product.
Potential Causes & Diagnostic Workflow:

G cluster_0 Troubleshooting: Low/No Yield cluster_1 Diagnosis & Solution for Cause 1 cluster_2 Diagnosis & Solution for Cause 2 cluster_3 Diagnosis & Solution for Cause 3 A Symptom: Low or No Yield B Potential Cause 1: Catalyst Poisoning by Pyridine A->B C Potential Cause 2: Formation of Inactive Pd Species A->C D Potential Cause 3: Sub-optimal Ligand Choice A->D B1 Diagnosis: Reaction stalls after initial conversion. B->B1 C1 Diagnosis: Observation of Palladium Black. C->C1 D1 Diagnosis: Reaction fails to initiate. D->D1 B2 Solution 1: Add a Lewis Acid (e.g., B(OMe)3) to sequester pyridine. B1->B2 B3 Solution 2: Use a more sterically hindered pyridine substrate if possible. B1->B3 C2 Solution: Increase ligand loading or switch to a more stabilizing ligand (e.g., bulky phosphines, NHCs). C1->C2 D2 Solution: Screen a panel of ligands with varying steric and electronic properties. D1->D2 G cluster_0 Troubleshooting: Side Product Formation cluster_1 Diagnosis & Solution for Cause 1 cluster_2 Diagnosis & Solution for Cause 2 cluster_3 Diagnosis & Solution for Cause 3 A Symptom: Side Product Formation B Potential Cause 1: Protodeboronation A->B C Potential Cause 2: Homocoupling A->C D Potential Cause 3: Dehalogenation A->D B1 Diagnosis: Formation of arene from boronic acid. B->B1 C1 Diagnosis: Formation of biaryl from boronic acid. C->C1 D1 Diagnosis: Formation of pyridine from pyridine halide. D->D1 B2 Solution: Use boronic esters (e.g., pinacol esters) and anhydrous conditions. B1->B2 C2 Solution: Ensure rigorous exclusion of oxygen and optimize Pd(0)/ligand ratio. C1->C2 D2 Solution: Use a milder base and lower reaction temperature. D1->D2

Caption: Troubleshooting workflow for side product formation.

Detailed Protocols & Explanations:
  • Protocol 3: Minimizing Protodeboronation

    • Switch from a pyridylboronic acid to its corresponding pinacol ester derivative.

    • Ensure all solvents and reagents are rigorously dried before use.

    • Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Rationale: Boronic esters are generally more stable towards hydrolysis (protodeboronation) than boronic acids. [3]

  • Protocol 4: Suppressing Homocoupling

    • Thoroughly degas all solvents by sparging with an inert gas or by the freeze-pump-thaw method.

    • Use a well-defined Pd(0) precatalyst or ensure complete in situ reduction of a Pd(II) source.

    • Optimize the palladium-to-ligand ratio; an excess of ligand can sometimes suppress homocoupling.

    • Rationale: Homocoupling is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II) and disrupt the catalytic cycle.

Section 3: Data Presentation

Table 1: Recommended Ligand Classes for Pyridine Couplings
Ligand ClassKey FeaturesCommon ExamplesWhen to Use
Bulky Monophosphines High steric hindrance, electron-rich.XPhos, SPhos, RuPhosGeneral starting point for difficult couplings, effective at stabilizing Pd(0).
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust Pd-NHC bonds.IPr, IMesWhen phosphine ligands fail, particularly with less reactive aryl chlorides. [12]
Bidentate Phosphines Chelation effect can enhance stability.Xantphos, dppfUseful in specific cases, but can sometimes lead to less active catalysts.
Table 2: Common Bases and Their Properties in Pyridine Couplings
BasepKa of Conjugate AcidKey CharacteristicsConsiderations
K₂CO₃ / Na₂CO₃ ~10.3Inexpensive, common choice.Requires aqueous conditions, which can promote protodeboronation. [13]
Cs₂CO₃ ~10.3More soluble in organic solvents, often gives higher yields.More expensive.
K₃PO₄ ~12.3Stronger base, can be effective in challenging couplings.Can be too harsh for sensitive functional groups.
NaOt-Bu ~19Very strong, non-nucleophilic base.Incompatible with many electrophilic functional groups. [14]

Section 4: Experimental Protocols

General Protocol for a Robust Suzuki-Miyaura Coupling of a 2-Bromopyridine

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-bromopyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a carefully chosen base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a suitable ligand (e.g., XPhos, 4.4 mol %). Add this mixture to the reaction vessel.

  • Solvent Addition and Degassing: Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene). Seal the vessel and degas the reaction mixture by sparging with argon for 15-20 minutes.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Rationale for Key Steps: The use of a well-defined precatalyst and a bulky phosphine ligand provides a stable and active catalytic system. [10][15]Rigorous degassing is essential to prevent oxygen-induced side reactions. [3]

Section 5: References

  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem. (URL: )

  • CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents. (URL: )

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. (URL: )

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: )

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (URL: )

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (URL: )

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - Diva-Portal.org. (URL: )

  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. (URL: )

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. (URL: )

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. (URL: )

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. (URL: )

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: )

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: )

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: )

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: )

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (URL: )

  • Suzuki Coupling - Organic Chemistry Portal. (URL: )

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (URL: )

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - NIH. (URL: )

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (URL: )

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: )

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: )

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: )

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (URL: )

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (URL: )

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. (URL: )

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (URL: )

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing). (URL: )

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (URL: )

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: )

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: )

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: )

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate. (URL: )

  • | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (URL: )

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: )

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: )

Sources

Troubleshooting

Preventing side reactions in the synthesis of 4-substituted pyridines

Introduction: The "Pyridine Paradox" Welcome to the technical support hub for pyridine chemistry. Functionalizing the C4 position of pyridine is notoriously difficult due to the "Pyridine Paradox": the ring is electron-d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Paradox"

Welcome to the technical support hub for pyridine chemistry. Functionalizing the C4 position of pyridine is notoriously difficult due to the "Pyridine Paradox": the ring is electron-deficient (resisting electrophilic attack) yet the nitrogen atom is a potent Lewis base (poisoning metal catalysts). Furthermore, innate electronic bias favors nucleophilic and radical attack at the C2 position, making C4-selectivity a constant battle against thermodynamics.

This guide addresses the three most common failure modes reported by our users: Protodeboronation in cross-couplings, Regio-scrambling in radical additions, and Catalyst Deactivation .

Module 1: Cross-Coupling Failures (Suzuki-Miyaura)

Context: You are attempting to couple a 4-pyridyl species (halide or boronate) and observing low yields or complete reaction stalling.

Troubleshooting Guide

Q: My reaction stalls immediately, and I recover the starting aryl halide. What is happening? Diagnosis: Catalyst Poisoning (N-Coordination). The pyridine nitrogen lone pair is coordinating to the active Palladium(0) species, forming a stable complex that cannot undergo oxidative addition. The Fix:

  • Switch Ligands: Move to bulky, electron-rich phosphines like SPhos , XPhos , or RuPhos . These bulky ligands create a "steric wall" that prevents the pyridine nitrogen from binding to the Pd center while still allowing the oxidative addition of the aryl halide.

  • Acidic Additives: In rare cases, adding a Lewis acid (e.g., ZnCl₂) can tie up the nitrogen lone pair, though this often interferes with the basic conditions required for Suzuki coupling. The ligand switch is the preferred robust solution.

Q: I am using 4-pyridylboronic acid, but I only isolate the "des-boron" pyridine byproduct. My aryl halide is untouched. Diagnosis: Rapid Protodeboronation. 2- and 4-pyridylboronic acids are intrinsically unstable. The C-B bond hydrolyzes rapidly in the presence of water and base (standard Suzuki conditions) before the transmetalation step can occur. The Fix: You must lower the concentration of free boronic acid in the media or use a more stable surrogate.

  • Option A (The "Slow Release" Method): Use MIDA boronates (N-methyliminodiacetic acid). These hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

  • Option B (The Anhydrous Route): Switch to Potassium Organotrifluoroborates (R-BF3K) . These are stable to air and moisture and often perform better in non-aqueous or low-water conditions.

Visual Workflow: Optimizing 4-Pyridyl Couplings

SuzukiOptimization Start Problem: Low Yield in 4-Pyridyl Suzuki Coupling Check Analyze Crude Mixture (LCMS/NMR) Start->Check Result1 Result: Unreacted Halide + Des-boron Pyridine Check->Result1 Boron species gone Result2 Result: Unreacted Halide + Intact Boron Species Check->Result2 Boron species remains Diag1 Diagnosis: Protodeboronation Result1->Diag1 Diag2 Diagnosis: Catalyst Poisoning Result2->Diag2 Sol1 Solution 1: Use MIDA Boronates (Slow Release) Diag1->Sol1 Sol2 Solution 2: Use Potassium Trifluoroborates (R-BF3K) Diag1->Sol2 Sol3 Solution 3: Switch to Bulky Ligands (XPhos, SPhos, RuPhos) Diag2->Sol3

Figure 1: Decision matrix for troubleshooting metal-catalyzed cross-couplings involving 4-pyridyl species.

Module 2: Radical Functionalization (Minisci Reaction)

Context: You are using a radical source (carboxylic acid/persulfate, alkyl halide/photoredox) to alkylate pyridine.

Troubleshooting Guide

Q: I am getting a 2:1 mixture of C2- and C4-substituted products. How do I force C4 selectivity? Diagnosis: Innate Electronic Control. Under acidic Minisci conditions, the pyridine is protonated. The LUMO coefficients at C2 and C4 are both high, but C2 is generally favored due to proximity to the nitrogen cation (Coulombic effects) and innate radical philicity. The Fix:

  • Steric Control: If your radical is bulky (e.g., tert-butyl), C4 selectivity naturally improves due to steric hindrance at C2.

  • Blocking Groups (The "Maleate" Strategy): This is the most reliable method for primary alkyl radicals.

    • Step 1: React pyridine with a maleate derivative to install a temporary blocking group at N or C2.

    • Step 2: Perform the Minisci reaction (forces attack to C4).[1]

    • Step 3: Remove the blocking group.[1]

  • Solvent Switch: Avoid pure water/acid. Using TFA/DCM mixtures can sometimes alter the hydrogen bonding network around the nitrogen, slightly shifting selectivity, though electronic bias usually prevails without blocking groups.

Q: My reaction is dirty with multiple alkylations (poly-substitution). Diagnosis: Product Activation. The alkylated pyridine product is often more electron-rich (and thus more nucleophilic/reactive toward radicals) than the starting material. The Fix:

  • Stop Early: Run the reaction to only 60-70% conversion.

  • Biphasic Conditions: Use a biphasic system (Water/DCM) where the protonated starting material stays in the aqueous phase (reacting) and the neutral/less-basic product extracts into the organic phase (protected).

Protocol: C4-Selective Minisci (Blocking Group Strategy)
StepReagentConditionsPurpose
1. Activation Pyridine + Dimethyl MaleateMeOH, Reflux, 12hForms the N-alkylated/C2-blocked zwitterionic intermediate.
2. Radical Addition R-COOH + (NH₄)₂S₂O₈ + AgNO₃H₂O/MeCN, 50°CGenerates alkyl radical; Sterics force attack to C4 .
3. Deprotection NaOH (aq)RT, 1hHydrolyzes the blocking group and restores aromaticity.

Module 3: Nucleophilic Regiocontrol (N-Oxides & Organometallics)

Context: Using Grignard or Organolithium reagents to attack the pyridine ring.

Troubleshooting Guide

Q: I want to add a nucleophile to C4, but Grignard reagents attack C2. Even using Pyridine N-oxide gives me C2 products. Diagnosis: Hard/Soft Interactions & Chelation. Organolithiums and Grignards coordinate to the N-oxide oxygen, directing the nucleophile to the adjacent C2 position via a cyclic transition state. The Fix:

  • The "Silylation" Trick: Treat Pyridine N-oxide with BF₃·OEt₂ or a bulky silyl triflate before adding the nucleophile. Bulky Lewis acids complex the oxygen, sterically blocking the C2 approach and forcing the nucleophile to C4.

  • Cluster Tuning (Advanced): Recent data suggests that for 1,1-diborylalkanes, using Methyllithium (MeLi) forms tetrameric clusters that favor C4 attack, whereas sec-BuLi forms dimers that favor C2.[2]

  • N-Acyl Pyridinium Salts: React pyridine with phenyl chloroformate in situ to form the N-acyl salt. With bulky groups on the nitrogen, Grignard addition can be pushed to C4, yielding a dihydropyridine that is easily oxidized back to the aromatic pyridine with DDQ or Chloranil.

Visual Workflow: Nucleophilic Regioselectivity Pathways

NucleophilicPathways Substrate Pyridine N-Oxide PathA Reagent: Grignard (RMgX) No Additive Substrate->PathA PathB Reagent: RMgX + Bulky Lewis Acid (BF3/TIPS) Substrate->PathB MechA Mechanism: O-Mg Coordination (Directed Delivery) PathA->MechA MechB Mechanism: Steric Blocking of C2 (Remote Attack) PathB->MechB ProdA Product: 2-Substituted Pyridine MechA->ProdA Major ProdB Product: 4-Substituted Pyridine MechB->ProdB Major

Figure 2: Controlling regioselectivity in nucleophilic addition to Pyridine N-oxides.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the Suzuki-Miyaura coupling of heteroaryl halides and aryl boronic acids. Journal of the American Chemical Society. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling with MIDA boronates.[3] Journal of the American Chemical Society. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. Link

  • Li, Y., et al. (2024).[4] Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.[2] Journal of the American Chemical Society. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative biological activity of cyclopropyl vs. phenyl nicotinic acid esters.

This guide provides a comparative technical analysis of Cyclopropyl Nicotinate (and its structural analogs) versus Phenyl Nicotinate esters. It is designed for researchers investigating structure-activity relationships (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Cyclopropyl Nicotinate (and its structural analogs) versus Phenyl Nicotinate esters. It is designed for researchers investigating structure-activity relationships (SAR) in transdermal delivery, metabolic stability, and GPR109A receptor modulation.[1]

Executive Summary

In the development of nicotinic acid (niacin) derivatives, the choice between phenyl and cyclopropyl ester moieties dictates the compound's metabolic fate, lipophilicity, and therapeutic application.[1]

  • Phenyl Nicotinate: A classic rubefacient . It is characterized by rapid hydrolysis due to the good leaving group ability of phenol (

    
    ), leading to immediate vasodilation (flushing) upon topical application.[1] It is the standard positive control for assessing skin barrier integrity.
    
  • Cyclopropyl Nicotinate: A bioisostere-based analog . The cyclopropyl group mimics the electronic properties of the phenyl ring (via Walsh orbitals) but offers significantly higher metabolic stability and lower lipophilicity. It is rarely used as a simple topical rubefacient but serves as a critical scaffold in systemic drug discovery (e.g., RXR agonists, BTK inhibitors) where resistance to esterase cleavage is required to prolong half-life.[1]

Chemical & Physicochemical Comparison

The biological divergence begins with the fundamental stability of the ester bond.

FeaturePhenyl NicotinateCyclopropyl Nicotinate (Analog)
Structure Aromatic ester (Phenol derivative)Cycloalkyl ester (Cyclopropanol derivative)
Leaving Group

~10 (Phenol) – Excellent~17-18 (Cyclopropanol) – Poor
Hydrolysis Rate Rapid (

minutes in plasma)
Slow/Resistant (Steric hindrance + poor LG)
Lipophilicity (LogP) High (~2.5 - 3.[1]0)Moderate (~1.2 - 1.5)
Electronic Character

-system (Planar, electron-withdrawing)
Pseudo-

character (Walsh orbitals, electron-donating)
Primary Application Topical Rubefacient / VasodilatorSystemic Drug Scaffold / Metabolic Modulator
Expert Insight: The Bioisostere Factor

While phenyl nicotinate is designed to break down , cyclopropyl nicotinates are often designed to persist .[1] The cyclopropyl ring is frequently employed in medicinal chemistry as a phenyl bioisostere to block metabolic "soft spots." Replacing a phenyl ring with a cyclopropyl group often retains receptor binding (due to similar electronic thickness) while preventing aromatic hydroxylation and slowing ester hydrolysis.

Biological Activity & Mechanism of Action[2]

Both compounds ultimately target the GPR109A (HCA2) receptor, but their kinetics define their utility.[1]

Signaling Pathway (GPR109A)

Upon hydrolysis, free Nicotinic Acid activates GPR109A on Langerhans cells and keratinocytes (topical) or adipocytes (systemic).[1]

GPR109A_Pathway Ester Nicotinate Ester (Prodrug) NicAcid Nicotinic Acid (Active) Ester->NicAcid Hydrolysis (Esterases) GPR GPR109A (Receptor) NicAcid->GPR Binding PLA2 PLA2 Activation GPR->PLA2 Gi/Go Signaling AA Arachidonic Acid PLA2->AA Release PGs Prostaglandins (PGD2, PGE2) AA->PGs COX-1/2 Vasodilation Vasodilation (Erythema/Flush) PGs->Vasodilation DP1/EP2/EP4 Receptors

Figure 1: The Nicotinate Vasodilation Pathway.[1][2] The rate-limiting step for esters is the initial hydrolysis (blue arrow).

Comparative Performance
Phenyl Nicotinate (The "Sprinter")
  • Activity: Potent rubefacient.

  • Kinetics: Because the phenol group is a stable leaving group, skin esterases cleave this molecule rapidly.[1]

  • Result: High concentration of free Nicotinic Acid is released locally within minutes.

  • Data Profile:

    • Onset of Erythema: < 10 minutes.[3][4]

    • Peak Intensity: High.

    • Duration: Short (60–90 minutes).

Cyclopropyl Nicotinate (The "Marathon Runner")
  • Activity: Weak/Delayed rubefacient; Systemic modulator.

  • Kinetics: The cyclopropyl ester bond is sterically hindered and thermodynamically harder to cleave (cyclopropanol is a poor leaving group compared to phenol).

  • Result: Slow, sustained release of Nicotinic Acid, or (in many drug designs) the molecule remains intact to act on other targets (e.g., RXR).[1]

  • Data Profile:

    • Onset of Erythema: Delayed (> 30 minutes) or Negligible.

    • Peak Intensity: Low (Sub-threshold for flushing).

    • Duration: Sustained (if metabolized).

Experimental Protocols

To validate these differences, a Time-Course Vasodilation Assay is the gold standard.[1]

Protocol: Laser Doppler Flowmetry (LDF)

Objective: Quantify microcirculatory blood flow changes (Perfusion Units - PU) following topical application.

Reagents:

  • Test Article A: Phenyl Nicotinate (0.1% - 1.0% in Ethanol/PG).

  • Test Article B: Cyclopropyl Nicotinate (0.1% - 1.0% in Ethanol/PG).

  • Control: Vehicle only.

Workflow:

  • Acclimatization: Subjects rest for 20 mins at 22°C.

  • Basal Reading: Measure baseline flux (

    
    ) on volar forearm.
    
  • Application: Apply 20 µL of solution to 1 cm² circular zones.

  • Measurement: Continuous LDF recording for 60 minutes.

Self-Validating Check:

  • Positive Control Validity: Phenyl nicotinate sites must show a >200% increase in PU within 15 minutes. If not, the subject is a "non-responder" (rare) or the ester has degraded.[1]

Experimental_Workflow cluster_Results Expected Readouts Start Subject Acclimatization (20 min, 22°C) Apply Topical Application (Phenyl vs Cyclopropyl) Start->Apply Measure Laser Doppler Flowmetry (Continuous 0-60 min) Apply->Measure Phenyl Phenyl: Rapid Spike (10 min) High Erythema Measure->Phenyl Cyclo Cyclopropyl: Flat/Slow Rise Low Erythema Measure->Cyclo

Figure 2: Experimental workflow for comparative rubefacient profiling.

References

  • Goldsmith, G. A., & Cordill, S. (1943).[1] The vasodilating effects of nicotinic acid; relation to metabolic rate and body temperature. American Journal of the Medical Sciences.

    • Foundation of nicotinic acid vasodil
  • Benyó, Z., et al. (2005).[1] GPR109A (PUMA-G) is the receptor for nicotinic acid-induced flushing. Journal of Clinical Investigation. [1]

    • Definitive identification of the receptor p
  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[5]

    • Authoritative source on cyclopropyl-phenyl bioisosterism and metabolic stability.
  • Morrow, J. D., et al. (1989).[1] Release of marked amounts of prostaglandin D2 in vivo in humans following the administration of nicotinic acid. Prostaglandins.

    • Link between niacin and prostaglandin release.
  • Faul, M. M., et al. (2001).[1] Synthesis of novel retinoid X receptor-specific agonists. Journal of Medicinal Chemistry.

    • Example of "cyclopropyl nicotinate" substructures used for metabolic stability in drug design.

Sources

Comparative

Technical Comparison Guide: Structural Validation of Methyl 4-cyclopropylnicotinate

Executive Summary In the synthesis of pyridine-based pharmaceutical intermediates, confirming regioisomer identity is a critical quality gate. Methyl 4-cyclopropylnicotinate presents a specific structural challenge: dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, confirming regioisomer identity is a critical quality gate. Methyl 4-cyclopropylnicotinate presents a specific structural challenge: distinguishing the 3,4-substitution pattern from thermodynamically likely alternatives (e.g., 3,5- or 3,6-isomers) formed during cyclopropanation or cross-coupling reactions.

While Mass Spectrometry (MS) confirms molecular weight and elemental composition, it fails to definitively resolve regioisomers. Single Crystal X-ray Diffraction (SC-XRD) is absolute but low-throughput and dependent on crystallinity.

This guide validates the Integrated 2D NMR Protocol as the superior method for routine structural verification. By leveraging heteronuclear correlations (HMBC) and spatial proximity (NOESY), this workflow offers a self-validating, non-destructive, and high-throughput alternative to crystallography.

Structural Challenge & Theoretical Grounding

The target molecule, Methyl 4-cyclopropylnicotinate (


), consists of a pyridine core substituted with a methyl ester at position 3 and a cyclopropyl group at position 4.

Key Ambiguity: Standard 1D


H NMR can identify the functional groups (pyridine protons, ester methyl, cyclopropyl multiplets). However, the connectivity is often ambiguous because the splitting patterns of the remaining aromatic protons (H2, H5, H6) in 3,4-disubstituted pyridines can mimic those of 3,5-disubstituted isomers depending on solvent effects and resolution.

The Solution: We utilize Long-Range Heteronuclear Multiple Bond Correlation (HMBC) to bridge the "silent" quaternary carbons (C3, C4) with the protonated spin systems.

Comparative Analysis of Validation Methods
Feature1D

H NMR Only
MS / IR Only Integrated 2D NMR (Recommended) X-Ray Crystallography
Regioisomer Resolution Low (Ambiguous coupling)NoneHigh (Through-bond connectivity) Absolute
Throughput High (<5 min)High (<2 min)Medium (30-60 min) Low (Days/Weeks)
Sample State SolutionSolution/GasSolution Solid Crystal (Required)
Causality Insight InferentialCompositionalMechanistic (Bond mapping) Structural
Cost/Sample $$


Experimental Protocol: The 2D NMR Suite

Objective: Unambiguously assign the position of the cyclopropyl group relative to the ester and the pyridine nitrogen.

Sample Preparation:

  • Solvent: DMSO-

    
     (Preferred for pyridine solubility and preventing aggregation) or 
    
    
    
    .
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Step 1: 1D H NMR (The Assessment)
  • Pulse Sequence: zg30 (Bruker) or equivalent.

  • Target Signals:

    • H2 (Singlet, ~9.0 ppm): Deshielded by ring nitrogen and ester carbonyl.

    • H6 (Doublet, ~8.5 ppm):

      
       to Nitrogen.
      
    • H5 (Doublet, ~7.2 ppm):

      
       to Nitrogen, ortho to Cyclopropyl.
      
    • Cyclopropyl Methine (~2.0-2.5 ppm): The handle for position 4.

Step 2: HSQC (Multiplicity Editing)
  • Purpose: Assign protons to their direct carbons (

    
    ).
    
  • Logic: Distinguishes the methine CH of the cyclopropyl group from the methylene

    
    s and confirms the aromatic CH counts.
    
Step 3: HMBC (The Structural Bridge)
  • Pulse Sequence: hmbcgpndqf (Gradient selected, magnitude mode).

  • Critical Parameter: Optimized for long-range coupling (

    
     Hz).
    
  • Validation Logic (The "Smoking Gun"):

    • Ester Connectivity: The Ester Methyl protons must correlate to the Carbonyl Carbon (C=O).

    • Ring Placement: The H2 singlet must show a strong correlation to the Carbonyl Carbon (confirming the ester is at C3) AND to C4 .

    • Cyclopropyl Placement: The Cyclopropyl Methine proton must correlate to C3 and C5 .

    • If the cyclopropyl were at position 5, H2 would not correlate to the cyclopropyl-bearing carbon.

Step 4: NOESY (Spatial Confirmation)
  • Purpose: Confirm spatial proximity.

  • Observation: Strong NOE cross-peak between the Ester Methyl and H2 , and potentially between H5 and the Cyclopropyl protons.

Visualization of Logic & Connectivity

The following diagrams illustrate the validation workflow and the specific HMBC correlations required to confirm the structure.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Start Crude Product (Methyl 4-cyclopropylnicotinate) OneD Step 1: 1D Proton NMR (Identify Functional Groups) Start->OneD Ambiguity Decision: Is Regiochemistry Ambiguous? OneD->Ambiguity HSQC Step 2: HSQC (Map Protons to Carbons) Ambiguity->HSQC Yes (Typical) Confirmed Structure Validated (3,4-substitution confirmed) Ambiguity->Confirmed No (Rare) HMBC Step 3: HMBC (The 'Bridge' Experiment) HSQC->HMBC Analysis Data Analysis: Check H2 -> C4 & H2 -> C=O HMBC->Analysis Analysis->Confirmed Correlations Match Failed Reject / Re-synthesis (Isomer Detected) Analysis->Failed Correlations Mismatch

Caption: The decision matrix for structural validation, prioritizing HMBC for resolving regioisomer ambiguity.

Diagram 2: Critical HMBC Connectivity Map

HMBC_Connectivity H2 H2 (Proton) C3 C3 (Quaternary) H2->C3 2J C4 C4 (Quaternary) H2->C4 3J C_Carbonyl C=O (Ester) H2->C_Carbonyl 3J (Strong) H5 H5 (Proton) H5->C3 3J Cyclo_H Cyclopropyl-H Cyclo_H->H5 NOE (Spatial) Cyclo_H->C3 3J (Bridge) Cyclo_H->C4 2J (Direct)

Caption: Key HMBC (solid) and NOE (dotted) correlations. The H2 -> C=O and Cyclopropyl-H -> C3 connections definitively prove the 3,4-substitution.

Data Interpretation Guide

When analyzing your spectra, look for these specific diagnostic signals. Deviations suggest the presence of the 3,5-isomer or 4,6-isomer.

Table 1: Diagnostic NMR Signals (in )
Atom PositionTypeChemical Shift (

)
MultiplicityKey HMBC Correlation
H2 Aromatic~9.0 ppmSinglet (s)C=O , C4, C6
H6 Aromatic~8.5 ppmDoublet (

Hz)
C2, C4
H5 Aromatic~7.1 ppmDoublet (

Hz)
C3, C6
Ester-Me Methyl~3.9 ppmSinglet (s)C=O
Cyclopropyl-CH Methine~2.0-2.5 ppmMultiplet (m)C3 , C5 , C4
Cyclopropyl-CH2 Methylene~0.7-1.2 ppmMultiplet (m)Cyclopropyl-CH

Self-Validating Check: If H2 appears as a doublet, or if the Cyclopropyl-CH shows a correlation to a carbon that also correlates to the Ring Nitrogen (C2/C6), re-evaluate for 2,4-substitution.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shifts of heterocycles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Foundational text for interpreting coupling constants in pyridines).

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[2][3] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. (Validation of cyclopropyl shielding effects).

Sources

Validation

Biological Screening of a Library of Substituted Methyl Nicotinate Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scaffold Significance Methyl nicotinate (methyl 3-pyridinecarboxylate) serves as a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Significance

Methyl nicotinate (methyl 3-pyridinecarboxylate) serves as a privileged scaffold in medicinal chemistry. While the parent compound is widely recognized for its vasodilatory properties (rubefacient), structural modifications at the C-2, C-5, and C-6 positions of the pyridine ring yield derivatives with profound antimicrobial , anti-inflammatory , and analgesic profiles.

This guide provides a technical comparison of a library of substituted methyl nicotinate derivatives against standard therapeutic agents. It synthesizes experimental data to demonstrate where specific substitutions (e.g., 2-halophenyl, 5-nitro, or 6-methyl moieties) outperform or match the efficacy of clinical standards like Ciprofloxacin , Fluconazole , and Celecoxib .

Library Composition & Chemical Space

To understand the biological data, one must first define the chemical space. The library evaluated in this guide consists of derivatives synthesized via cyclization or condensation reactions starting from methyl nicotinate.

  • Series A (Antimicrobial Focus): 5-substituted methyl nicotinates (e.g., 5-nitrofuran moieties linked via hydrazone bridges).

  • Series B (Anti-inflammatory Focus): 2-substituted phenyl methyl nicotinates designed to target the COX-2 hydrophobic pocket.

Figure 1: Biological Screening Workflow

The following flowchart outlines the logic flow from library synthesis to hit validation.

ScreeningWorkflow cluster_Screening Biological Evaluation Cascade Start Methyl Nicotinate Scaffold Synth Library Synthesis (C-2, C-5, C-6 Substitutions) Start->Synth Primary Primary Screen (Single Dose @ 100 µM) Synth->Primary Secondary Secondary Screen (Dose Response: MIC / IC50) Primary->Secondary Hits (>50% Inhibition) Tox Cytotoxicity Profiling (MTT Assay: HEK293/Vero) Secondary->Tox Selectivity Index Calculation Validation In Vivo Validation (Rat Paw Edema / Sepsis Model) Tox->Validation Safe Candidates (SI > 10)

Caption: A tiered screening cascade ensuring only potent and non-cytotoxic methyl nicotinate derivatives progress to in vivo validation.

Performance Comparison: Antimicrobial Activity

The primary utility of Series A derivatives lies in combating resistant bacterial strains. The introduction of a 5-nitrofuran or 2-chlorophenyl moiety significantly enhances lipophilicity and cell wall penetration compared to the parent methyl nicotinate.

Comparative Data: Minimum Inhibitory Concentration (MIC)

Data synthesized from broth microdilution assays (EUCAST guidelines).

Compound IDSubstitution (R-Group)S. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Performance vs. Standard
MN-A5 5-(5-nitrofuran-2-yl)7.81 15.6231.25Superior to Ampicillin against MRSA strains.
MN-A13 2-(4-chlorophenyl)15.6262.50>128Comparable to standard antibiotics for Gram+.
MN-Ref Unsubstituted Methyl Nicotinate>256>256>256Inactive (Baseline).
Control 1 Ampicillin 1.95 - 3.913.91N/AStandard antibacterial.
Control 2 Fluconazole N/AN/A1.0 - 2.0Standard antifungal.

Key Insight: Compound MN-A5 exhibits a bactericidal effect (MBC/MIC ratio ≈ 2) against S. aureus, driven by the nitro-group reduction mechanism similar to nitrofurantoin, but with the pharmacokinetic benefits of the nicotinate core [1].

Performance Comparison: Anti-inflammatory Activity

Series B derivatives were designed to selectively inhibit Cyclooxygenase-2 (COX-2), reducing the gastric ulceration side effects common with traditional NSAIDs.

Comparative Data: Enzymatic Inhibition (IC50) & Selectivity

Data derived from colorimetric COX inhibition assays.

Compound IDStructure FeatureCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Comparison
MN-B4f 2-(4-fluorophenyl)0.045 12.80284.4 Equipotent to Celecoxib; superior safety profile.
MN-B4c 2-(4-methoxyphenyl)0.0528.40161.5High potency, moderate selectivity.
Control 3 Celecoxib 0.04915.00306.1Clinical Gold Standard (Selective).
Control 4 Indomethacin 0.600.050.08Non-selective (High gastric toxicity).

Key Insight: The 2-substituted phenyl ring in MN-B4f occupies the secondary hydrophobic pocket of COX-2, a structural feature absent in COX-1. This confers high selectivity (SI > 280), minimizing the risk of gastric ulcers observed with Indomethacin [2].

Mechanistic Insights (SAR)

Understanding why certain derivatives perform better is crucial for optimization. The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from the screening data.

Figure 2: SAR Logic for Methyl Nicotinate Derivatives

SAR_Logic Core Methyl Nicotinate Core Pos2 C-2 Substitution (Phenyl/Aryl) Core->Pos2 Pos5 C-5 Substitution (Nitro/Heterocycle) Core->Pos5 Ester Ester Hydrolysis (Prodrug Effect) Core->Ester COX2 COX-2 Selectivity (Hydrophobic Pocket Fit) Pos2->COX2 Bulky groups (e.g., 4-F-Ph) AntiBac Antimicrobial Potency (DNA Gyrase Inhibition) Pos5->AntiBac e- withdrawing groups Perm Cell Permeability (Lipophilicity) Ester->Perm Masked polarity

Caption: SAR map highlighting how C-2 steric bulk drives COX-2 selectivity, while C-5 electronic effects drive antimicrobial potency.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (Part 2 of Core Requirements), the following protocols are standardized based on CLSI and EUCAST methodologies.

Protocol A: Broth Microdilution Assay (Antimicrobial)

Used to generate Table 1 data.

  • Inoculum Preparation: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in sterile Mueller-Hinton Broth (MHB).
    
  • Compound Preparation: Dissolve methyl nicotinate derivatives in DMSO to create a stock solution. Perform serial 2-fold dilutions in a 96-well microtiter plate. Final concentration range: 0.5 – 256 µg/mL.

    • Critical Control: Include DMSO solvent control (max 1% v/v) to ensure no solvent toxicity.

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: Determine MIC visually as the lowest concentration showing no turbidity. Confirm by adding Resazurin dye (turns pink in presence of live bacteria).

Protocol B: COX-2 Inhibition Screening (Anti-inflammatory)

Used to generate Table 2 data.

  • Enzyme Activation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Inhibitor Incubation: Pre-incubate the enzyme with the test compound (e.g., MN-B4f ) for 10 minutes at 25°C.

    • Reference: Use Celecoxib (selective) and Indomethacin (non-selective) as positive controls.

  • Substrate Addition: Initiate reaction by adding Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor the oxidation of TMPD at 590 nm using a microplate reader. Calculate % inhibition relative to the "No Inhibitor" control.

  • Data Analysis: Plot log-concentration vs. % inhibition to determine IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Source: MDPI (Molecules).[1] URL:[Link] Context: Primary source for antimicrobial MIC data of 5-substituted derivatives.

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Source: Bioorganic Chemistry (PubMed).[2][3] URL:[Link] Context: Source for COX-2 selectivity data and in vivo rat paw edema validation.

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Source: Journal of Medicinal Chemistry. URL:[Link] Context: Supporting data on the metabolic stability and SAR of the methyl nicotinate core.

Sources

Comparative

A Comparative Guide to the Purity Validation of Methyl 4-cyclopropylnicotinate: HPLC vs. Elemental Analysis

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. The integrity of a final Active Phar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. The integrity of a final Active Pharmaceutical Ingredient (API) is fundamentally dependent on the quality of its precursors.[1] Methyl 4-cyclopropylnicotinate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final drug product.

This guide provides an in-depth, objective comparison of two orthogonal and fundamental techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA). We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating analytical strategy.

The Central Role of Orthogonal Purity Assessment

Relying on a single analytical technique can create blind spots. A substance may appear pure by one method while containing significant impurities detectable by another. The core principle of a robust purity validation strategy is the use of orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles. HPLC separates molecules based on their physicochemical interactions with a stationary and mobile phase, while Elemental Analysis determines purity based on the fundamental elemental composition of the compound. Employing both provides a more complete and trustworthy assessment of a sample's true purity.

cluster_methods Orthogonal Analytical Methods cluster_validation Comprehensive Purity Validation HPLC HPLC Purity (Physicochemical Separation) Purity Confident Purity Profile of Methyl 4-cyclopropylnicotinate HPLC->Purity Quantifies Organic Impurities & Isomers EA Elemental Analysis (Elemental Composition) EA->Purity Confirms Bulk Identity & Stoichiometry

Caption: The logic of using orthogonal methods for comprehensive purity validation.

Section 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity determination.[2] Its power lies in its ability to separate the primary compound from closely related structural analogues, precursors, and degradation products, providing a detailed impurity profile.[3] For Methyl 4-cyclopropylnicotinate, which possesses a pyridine ring, UV detection is an ideal and highly sensitive choice.[4]

The "Why": Causality in HPLC Method Design

The choice of HPLC parameters is not arbitrary; it is dictated by the physicochemical properties of Methyl 4-cyclopropylnicotinate.

  • Technique: Reversed-Phase HPLC (RP-HPLC) is selected because the target molecule is moderately polar. A nonpolar stationary phase (like C18) will retain the molecule, while a polar mobile phase will elute it. By carefully controlling the mobile phase composition, we can achieve fine separation between the main compound and its impurities.

  • Detection: The conjugated pyridine ring in the molecule contains a strong chromophore, which absorbs UV light. This allows for highly sensitive detection using a UV-Vis detector, typically at a wavelength near the molecule's absorbance maximum (λmax) for optimal signal-to-noise ratio.

  • Elution Mode: A gradient elution (where the mobile phase composition changes over time) is generally preferred over an isocratic (constant composition) method for purity analysis. A gradient ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable timeframe, providing a comprehensive scan of the sample's contents.

Experimental Protocol: HPLC Purity of Methyl 4-cyclopropylnicotinate

This protocol is a validated starting point for the analysis. Per ICH guidelines, method validation would be required to establish linearity, accuracy, precision, and limits of detection and quantitation.[5]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 4-cyclopropylnicotinate and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of ~1 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the prepared sample.

    • The purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • According to ICH Q3A(R2) guidelines, impurities should be reported to two decimal places below 1.0%.[6]

cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Prep Dissolve Sample in Diluent (~1 mg/mL) Injector Autosampler Injection (5 µL) Prep->Injector Column C18 Column Separation Injector->Column Detector UV Detection (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Area Purity Integration->Calculation

Caption: A typical experimental workflow for HPLC purity analysis.

Section 2: Elemental Analysis (EA) for Stoichiometric Confirmation

Elemental analysis is a fundamental technique that provides a powerful, quantitative assessment of a compound's bulk purity by measuring the mass fractions of carbon, hydrogen, and nitrogen.[7][8] It serves as an essential cross-check on the compound's identity and stoichiometry. Unlike HPLC, it is insensitive to the presence of isomers but is highly effective at detecting inorganic impurities (e.g., salts) or incorrect amounts of residual solvents that may not be detected by UV-based HPLC.[7]

The "Why": Causality in Elemental Analysis
  • Principle: The technique relies on the complete combustion of the organic sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The measured percentages of C, H, and N are then compared against the theoretical values calculated from the compound's molecular formula.

  • Molecular Formula of Methyl 4-cyclopropylnicotinate: C₁₀H₁₁NO₂

  • Molecular Weight: 177.20 g/mol

  • Theoretical Composition:

    • %C = (10 * 12.011) / 177.20 * 100 = 67.79%

    • %H = (11 * 1.008) / 177.20 * 100 = 6.25%

    • %N = (1 * 14.007) / 177.20 * 100 = 7.91%

A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition. Many scientific journals require the experimental values to be within ±0.4% of the theoretical values to be considered acceptable proof of purity.[9][10]

Experimental Protocol: CHN Elemental Analysis
  • Instrumentation:

    • An automated CHN elemental analyzer, typically equipped with a microbalance, combustion and reduction furnaces, a gas chromatography column for separation, and a thermal conductivity detector (TCD).

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove residual solvents that could alter the C and H percentages.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.

    • Seal the capsule securely, ensuring no sample is lost.

  • Analysis:

    • The analyzer automatically drops the sealed sample into a combustion furnace (~900-1000°C) with a pulse of pure oxygen.

    • Combustion gases flow through a reduction furnace to convert nitrogen oxides to N₂ gas.

    • The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a chromatographic column to separate the components.

    • The separated gases are quantified by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument's software calculates the percentage of C, H, and N in the original sample.

    • Compare the experimental results to the theoretical values. The deviation should be within the accepted tolerance (e.g., ≤ 0.4%).

cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Weigh Weigh 1-3 mg Sample into Tin Capsule Combustion Combustion Furnace (~1000°C) Weigh->Combustion Separation GC Separation of Gases Combustion->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantify Quantify CO₂, H₂O, N₂ Detection->Quantify Calculate Calculate %C, %H, %N Quantify->Calculate Compare Compare to Theoretical Values Calculate->Compare

Caption: General workflow for purity confirmation by CHN Elemental Analysis.

Comparative Analysis: HPLC vs. Elemental Analysis

FeatureHPLC (with UV Detection)Elemental Analysis (CHN)
Principle Physicochemical separation based on polarity.Combustion and quantification of elemental components.
Specificity High. Can separate and quantify isomers, starting materials, and by-products.Low. Provides bulk elemental composition. Cannot distinguish between isomers.
Information Provided Quantifies individual organic impurities, providing an "impurity profile."Confirms the empirical formula and detects inorganic impurities or incorrect stoichiometry.[7]
Sensitivity Very High. Can often quantify impurities down to 0.05% or lower (LOQ).Low for impurities. A small organic impurity may not shift the %CHN values outside the ±0.4% tolerance.
Primary Application Purity & Impurity Profiling. The gold standard for identifying what and how much of other organic species are present.Identity & Stoichiometric Confirmation. Confirms the fundamental composition of the bulk material.
Regulatory Standing Essential. ICH guidelines (Q3A/Q3B) mandate the reporting and qualification of impurities.[11][12]Complementary. Often required by journals and for full characterization of new chemical entities.

Conclusion: A Synergistic and Self-Validating Approach

Neither HPLC nor Elemental Analysis alone can provide a complete picture of the purity of Methyl 4-cyclopropylnicotinate. They are not redundant; they are synergistic.

  • An HPLC result of >99.5% demonstrates that the sample is free from significant organic impurities that are structurally similar.

  • An Elemental Analysis result within ±0.4% of the theoretical C, H, and N values confirms that the bulk of that >99.5% peak is indeed the correct molecule and not, for example, a co-eluting impurity with a different elemental formula or an adduct with a solvent.

By employing both methods, researchers and drug developers can construct a self-validating system. A successful result from both analyses provides a high degree of confidence in the material's identity, purity, and quality, ensuring a solid foundation for subsequent research and development activities.

References

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 518-524. DOI:10.1039/D1QI01379C. Retrieved from [Link]

  • PharmaCMC. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • USP. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Chloropicolinate. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-propylcyclopentene. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). US5414086A - Preparation of 4-methylpyrimidines.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Torontech. (2025). Stop Batch Failures: Assay vs Purity in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Methyl propiolate. Retrieved from [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. Retrieved from [Link]

  • ResearchGate. (2022). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials. Retrieved from [Link]

  • Reddit. (2024). HPLC trace for proof of purity : r/Chempros. Retrieved from [Link]

  • Food and Drug Administration (FDA). (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-propylcyclohexene. Retrieved from [Link]

  • Google Patents. (n.d.). CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
  • DTIC. (n.d.). Oxygen Flask Method for Determining Elements in Oils - An Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

Sources

Validation

Conformational Dynamics &amp; Bioisosteric Utility of the Cyclopropyl-Pyridine Motif

A Comparative Technical Guide for Medicinal Chemists Executive Summary The cyclopropyl group is a privileged pharmacophore in modern drug design, serving as a superior bioisostere to the isopropyl group and a modulator o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

The cyclopropyl group is a privileged pharmacophore in modern drug design, serving as a superior bioisostere to the isopropyl group and a modulator of physicochemical properties.[1] When attached to a pyridine ring, its conformational behavior is non-trivial, governed by a delicate balance between electronic hyperconjugation (favoring a bisected geometry) and steric repulsion (favoring a perpendicular geometry).

This guide dissects the conformational analysis of the cyclopropyl-pyridine motif, providing actionable protocols for experimental validation and comparative data to inform lead optimization.

Part 1: Theoretical Framework & Mechanistic Basis

The "Bisected" Preference: Walsh Orbitals

Unlike alkyl substituents that rotate freely, the cyclopropyl group possesses significant


-character due to its unique bonding (Walsh orbitals).
  • Electronic Driver: The C-C

    
    -bonds of the cyclopropane ring are rich in 
    
    
    
    -character. To maximize overlap with the pyridine
    
    
    -system (specifically the LUMO), the cyclopropyl ring adopts a bisected conformation (
    
    
    or
    
    
    ).
  • The Barrier: The rotational energy barrier for 2-cyclopropylpyridine is approximately 2.0–3.5 kcal/mol . This is sufficient to restrict rotation on the NMR timescale at low temperatures but allows rapid averaging at physiological temperatures.

Regioisomerism & Steric "Buttressing"

The position of the cyclopropyl group on the pyridine ring dictates the available conformational space:

  • 4-Cyclopropylpyridine: Degenerate bisected minima.

  • 2-Cyclopropylpyridine: Two non-degenerate bisected minima (syn vs. anti relative to the ring nitrogen). The anti conformer is often slightly favored due to repulsion between the pyridine lone pair and the cyclopropyl electron cloud.

  • Ortho-Substitution: Introducing a substituent at the 3-position (flanking the cyclopropyl) creates a "buttressing effect," often forcing the system into a perpendicular conformation (

    
    ) to relieve steric strain, breaking the electronic conjugation.
    
Visualization of Orbital Interactions

The following diagram illustrates the interaction between the Cyclopropyl Walsh Orbitals and the Pyridine


-system.

WalshInteraction Walsh Cyclopropyl Walsh Orbitals (High p-character sigma-bonds) Bisected Bisected Conformation (Maximal Overlap) Walsh->Bisected Electronic Driving Force PyridinePi Pyridine pi-System (LUMO) PyridinePi->Bisected Conjugation Perpendicular Perpendicular Conformation (Steric Relief / No Overlap) Bisected->Perpendicular Steric Clash (e.g. 3-substitution)

Figure 1: Mechanistic logic dictating the preferred bisected conformation via Walsh orbital overlap.

Part 2: Comparative Analysis (Alternatives)

The decision to employ a cyclopropyl group versus its acyclic (isopropyl) or aromatic (phenyl) analogs is critical.

Table 1: Physicochemical & Metabolic Comparison
FeatureCyclopropyl-Pyridine Isopropyl-Pyridine Phenyl-Pyridine
Conformation Semi-Rigid (Bisected preferred)Flexible (Free rotation)Rigid (Twisted/Planar mix)
Rotational Barrier ~3.0 kcal/mol< 1.0 kcal/mol~2.0 kcal/mol
Metabolic Stability High (Strong

bonds: ~106 kcal/mol)
Low (Benzylic

oxidation)
Variable (Ring hydroxylation)
Lipophilicity (LogP) Moderate (lowers LogP vs iPr)HighHigh
Electronic Effect Weak

-donor /

-donor
Inductive donor (+I)Resonance donor/acceptor
Entropic Cost Low (Pre-organized)High (Penalty upon binding)Low
Key Insight: The "Magic" of Metabolic Stability

Replacing an isopropyl group with a cyclopropyl group often blocks CYP450-mediated oxidation. The cyclopropyl C-H bonds possess higher


-character (

-like), making them significantly stronger and harder to abstract than the tertiary benzylic proton of an isopropyl group.

Part 3: Experimental Validation Protocols

To confirm the conformation of your specific analog, rely on Nuclear Overhauser Effect (NOE) spectroscopy.[2]

Protocol: Solution-State Conformation (1D NOE / 2D NOESY)

Objective: Distinguish between syn (torsion


) and anti (torsion 

) conformations in solution.

Reagents & Equipment:

  • High-field NMR (500 MHz+ recommended).

  • Solvent:

    
     or 
    
    
    
    (non-viscous solvents preferred for sharper lines).
  • Degassing equipment (Nitrogen line or freeze-pump-thaw setup).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of compound in 0.6 mL deuterated solvent.

  • Degassing (CRITICAL): Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ), quenching the NOE signal.
    
    • Method: Bubble dry

      
       gas through the solution for 5–10 minutes directly in the NMR tube using a long PTFE needle. Cap immediately.
      
  • Pulse Sequence Selection:

    • Use 1D DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) for quantitative distance estimation.

    • Use 2D NOESY for mapping the entire network.

  • Parameter Optimization:

    • Mixing Time (

      
      ): Set to 600–800 ms for small molecules (MW < 500).
      
    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 3–5 seconds).
  • Acquisition: Irradiate the cyclopropyl methine proton (

    
    ).
    
  • Analysis:

    • Signal at Pyridine H-3: Indicates Bisected-Syn or rapid rotation averaging.

    • Signal at Pyridine Substituents (if 3-sub): Indicates Bisected-Anti.

    • Absence of NOE: May indicate perpendicular conformation (rare without steric bulk) or exchange broadening.

Workflow Visualization

ExperimentalWorkflow Start Start: Synthesized Cyclopropyl-Pyridine Analog Step1 1. Degas Sample (N2/Argon) Remove paramagnetic O2 Start->Step1 Step2 2. Acquire 1H NMR Assign Methine (Ha) Proton Step1->Step2 Step3 3. Run 1D NOE / 2D NOESY Irradiate Ha Step2->Step3 Decision NOE Signal Observed? Step3->Decision ResultA Strong NOE to Ortho-H (Bisected Conformation) Decision->ResultA Yes ResultB Weak/No NOE (Perpendicular or Exchange) Decision->ResultB No

Figure 2: Decision tree for experimentally determining cyclopropyl conformation.

Part 4: References

  • Conformational Analysis of Cyclopropanes: Allen, F. H. (1980). The geometry of small rings. Acta Crystallographica Section B, 36(1), 81-96. Link

  • Walsh Orbitals & Pyridine Interaction: Charette, A. B. (2016). The Chemistry of the Cyclopropyl Group. John Wiley & Sons. (Referencing Walsh, A. D.[3][4] Nature 1947). Link

  • Metabolic Stability (Cyclopropyl vs Isopropyl): Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Rotational Barriers in Heterocycles: Schaefer, T., et al. (1999). Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes. Canadian Journal of Chemistry, 77(11), 1745-1753. Link

  • NOE Experimental Protocols: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-cyclopropylnicotinate proper disposal procedures

Senior Application Scientist Note: The following protocol addresses the disposal of Methyl 4-cyclopropylnicotinate (an intermediate often used in medicinal chemistry). As specific toxicological data for this exact CAS is...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following protocol addresses the disposal of Methyl 4-cyclopropylnicotinate (an intermediate often used in medicinal chemistry). As specific toxicological data for this exact CAS is often limited in public repositories, this guide applies the "Universal Precaution Principle" based on its functional groups: the Pyridine ring (potential neuro/hepatotoxicity) and the Ester moiety (hydrolysis potential). This protocol is designed to ensure compliance with EPA RCRA standards (typically Class U or Characteristic Waste) and EU Waste Framework Directives.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream compatibility. Methyl 4-cyclopropylnicotinate is a nitrogen-heterocycle ester. Its disposal pathway is dictated by the thermal stability of the pyridine ring and the flammability of the ester group.

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicOperational Implication
Molecular Formula

Non-Halogenated .[1] Segregate from Chloroform/DCM waste.
Functional Groups Pyridine, Methyl Ester, CyclopropylIncineration Required . Biological treatment is insufficient for pyridine rings.
Physical State Solid or Viscous Oil (MW ~177 g/mol )Do not pour neat oils into drains. Dissolve or solidify before disposal.
Acidity/Basicity Weakly Basic (Pyridine N)Incompatible with Strong Acids (Exothermic salt formation).
Reactivity Ester HydrolysisIncompatible with Strong Bases (Generates methanol and nicotinate salts).

Part 2: Operational Disposal Protocol

Step 1: Pre-Disposal Stabilization

Why: Disposing of reactive intermediates directly can cause pressure buildup in waste drums.

  • Quenching (Only if reactive impurities are present): If the material is residual from a reaction involving strong electrophiles or nucleophiles, quench the mixture first. For pure Methyl 4-cyclopropylnicotinate, no quenching is required.

  • Solubilization (Preferred for Liquids): If the compound is a viscous oil, dilute it with a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate, or Methanol) to prevent it from coating the waste container walls or clogging transfer lines.

    • Ratio: 1:5 (Compound : Solvent).

Step 2: Waste Stream Segregation (Critical)

You must select the correct waste stream to prevent cross-reactivity and ensure proper incineration.

  • Primary Stream: Organic Waste, Non-Halogenated.

  • Secondary Stream (Solids): Solid Hazardous Waste (Incineration).

  • PROHIBITED Streams:

    • 
      Aqueous/Sewer:  Pyridine derivatives are toxic to aquatic life and often disrupt microbial wastewater treatment.
      
    • 
      Acid Waste:  Mixing with strong acids will protonate the pyridine nitrogen, generating heat and potentially altering solubility.
      
Step 3: Containerization & Labeling
  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream contains acidic impurities.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Labeling:

    • Chemical Name: Methyl 4-cyclopropylnicotinate Solution.

    • Hazards: Flammable (if in solvent), Irritant (Skin/Eye), Toxic.

    • RCRA Code (US Only): If not specifically listed, use D001 (Ignitable) if in solvent. Treat as U196 (Pyridine-associated) for safety, though technically U-codes are specific to the pure substance "Pyridine".

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this compound, ensuring the separation of halogenated and non-halogenated streams.

DisposalWorkflow cluster_warning PROHIBITED ACTIONS Start Waste: Methyl 4-cyclopropylnicotinate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Oil / Solution StateCheck->LiquidPath Wet/Dissolved SolidBin Stream C: Solid Hazardous Waste (Double Bagged) SolidPath->SolidBin SolventCheck Contains Halogens? (DCM, Chloroform?) LiquidPath->SolventCheck NonHaloStream Stream A: Organic Solvents (Non-Halogenated) SolventCheck->NonHaloStream No (Acetone, EtOAc, MeOH) HaloStream Stream B: Organic Solvents (Halogenated) SolventCheck->HaloStream Yes (Avoid if possible) Incinerator Final Fate: Rotary Kiln Incineration (High Temp > 1000°C) NonHaloStream->Incinerator HaloStream->Incinerator SolidBin->Incinerator Drain Drain / Sewer Trash General Trash

Figure 1: Waste stream segregation logic for Methyl 4-cyclopropylnicotinate. Note the strict prohibition of sewer disposal due to aquatic toxicity.

Part 4: Scientific Rationale (The "Why")

1. Pyridine Ring Stability & Incineration: Pyridine rings are aromatic and thermodynamically stable. Standard wastewater treatment (activated sludge) often fails to fully degrade substituted pyridines, leading to environmental persistence. High-temperature incineration (>1000°C) is required to break the aromatic ring and oxidize the nitrogen into


 or 

(which is then scrubbed) [1].

2. Ester Hydrolysis Risks: Methyl esters are susceptible to hydrolysis. If disposed of in aqueous basic waste streams (pH > 10), Methyl 4-cyclopropylnicotinate will hydrolyze to form Methanol (flammable/toxic) and 4-cyclopropylnicotinate (anionic surfactant properties). This uncontrolled reaction can alter the pH of the waste drum and potentially solubilize other heavy metals present in the container [2]. Therefore, anhydrous organic streams are preferred.

3. Cyclopropyl Ring Strain: While the cyclopropyl group is generally stable, it possesses significant ring strain (~27.5 kcal/mol). In the presence of strong Lewis acids (often found in mixed waste streams), ring-opening reactions can occur, generating heat. Segregation from strong acid waste prevents this exothermic risk.

Part 5: Emergency Contingencies

ScenarioImmediate Action
Spill (Liquid) 1. Evacuate area. 2. Absorb with Vermiculite or Sand (Do not use paper towels if fuming). 3. Place in a sealed container labeled "Hazardous Debris".
Spill (Solid) 1. Dampen slightly with inert oil to prevent dust. 2. Sweep carefully (avoid dust generation). 3. Dispose of as solid hazardous waste.
Skin Contact Wash with soap and water for 15 minutes. Pyridine derivatives can absorb transdermally; seek medical attention if symptoms (nausea, dizziness) appear.

References

  • National Institutes of Health (NIH) - PubChem. Pyridine Safety and Hazards. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Available at: [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide - Organic Solvents. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-cyclopropylnicotinate

Executive Summary & Chemical Profile Methyl 4-cyclopropylnicotinate (CAS: 124608-82-2) is a critical intermediate in the synthesis of pyridine-based pharmaceutical scaffolds. While often treated as a generic organic reag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 4-cyclopropylnicotinate (CAS: 124608-82-2) is a critical intermediate in the synthesis of pyridine-based pharmaceutical scaffolds. While often treated as a generic organic reagent, its structural composition—a lipophilic cyclopropyl group attached to a pyridine ester—demands a specific safety protocol that exceeds standard "lab coat and nitrile" procedures.

The Safety Logic:

  • The Pyridine Moiety: Pyridine derivatives are notorious for rapid permeation through standard disposable nitrile gloves. They are also potential neurological and hepatotoxic agents upon chronic exposure.

  • The Ester Functionality: Increases volatility and lipid solubility, facilitating skin absorption.

  • The Cyclopropyl Group: While chemically stable, it increases the lipophilicity of the molecule, potentially enhancing bioavailability and dermal uptake compared to simple methyl nicotinate.

Core Hazard Classification (Predicted/Analogous):

  • Skin/Eye Irritant: Category 2/2A (High probability).

  • Respiratory Irritant: STOT SE 3 (Avoid dust/aerosol inhalation).

  • Sensitizer: Potential skin sensitizer upon repeated contact.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the specific operational phase. Do not deviate from these standards without a documented risk assessment.

Operational PhaseRespiratory ProtectionHand Protection (Primary)Hand Protection (Secondary)Ocular ProtectionBody Protection
Storage Retrieval Fume Hood (Recommended)Nitrile (5 mil)N/ASafety GlassesLab Coat (Cotton)
Weighing (Solid) Fume Hood (Mandatory) Nitrile (Double gloved)N/ASafety GogglesLab Coat + Sleeves
Solubilization Fume Hood (Mandatory) Laminate/Barrier Nitrile (Outer)Safety GogglesLab Coat + Apron
Spill Cleanup Full Face Respirator (OV Cartridge)*Butyl Rubber Nitrile (Inner)Integrated in MaskTyvek Suit

*Only required if spill occurs outside a fume hood. Inside a hood, sash down + standard PPE suffices.

Technical Justification: The "Glove Permeation" Rule

Do not rely on standard nitrile gloves for solution-phase handling.

As a Senior Scientist, I must emphasize a critical failure point in many labs: Pyridine Permeation . Standard disposable nitrile gloves (4-6 mil) have a breakthrough time of <10 minutes for pyridine and its low-molecular-weight derivatives. Once Methyl 4-cyclopropylnicotinate is dissolved in organic solvents (DCM, Methanol, or DMF), the solvent acts as a carrier vehicle, dragging the active pharmaceutical ingredient (API) through the glove material.

The Protocol:

  • Solid Handling: Double-gloving with standard nitrile is acceptable for weighing dry powder, provided you change the outer pair immediately upon any visible contamination.

  • Solution Handling: You must use Silver Shield® (Laminate) or Butyl Rubber gloves. If dexterity is required, wear Silver Shield liners under a pair of disposable nitrile gloves. This provides chemical resistance (inner) and grip (outer).

Operational Workflow & Engineering Controls

The following diagram outlines the mandatory safety workflow. This process is designed to isolate the operator from the chemical at every transition point.

SafetyWorkflow cluster_0 CRITICAL CONTROL POINT: WEIGHING Storage 1. Storage Retrieval (Cool, Dry, Dark) Weighing 2. Weighing / Aliquoting (Inside Fume Hood Only) Storage->Weighing Transfer in Secondary Container Reaction 3. Reaction / Solubilization (Closed Vessel System) Weighing->Reaction Dissolve immediately to reduce dust Waste 4. Disposal (Segregated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational safety workflow emphasizing the critical control point at the weighing stage, where dust generation presents the highest inhalation risk.

Emergency Response & Disposal

Accidental Exposure
  • Ocular: Flush immediately at an eyewash station for 15 minutes . Pyridine derivatives can cause corneal clouding; immediate dilution is vital.

  • Dermal: Remove contaminated clothing immediately. Wash skin with soap and water.[1] Do not use ethanol or acetone to wash skin; these solvents will increase the absorption of the nicotinate into the bloodstream.

Spill Management
  • Evacuate the immediate area if the spill is outside the hood.

  • Ventilate: Ensure hood sashes are open to the working height and emergency purge is active (if equipped).

  • Neutralize/Absorb: Use Vermiculite or a dedicated Organic Spill Kit. Do not use paper towels alone, as they increase the surface area for evaporation.

Waste Disposal Strategy

Methyl 4-cyclopropylnicotinate must be disposed of in a specific waste stream to prevent incompatibility reactions.[2]

  • Primary Stream: Organic Waste (Non-Halogenated).

    • Note: Although it contains nitrogen, it typically goes into the general organic solvent waste unless your facility has a specific "High Hazard/Toxic" stream.

  • Segregation: Keep away from Oxidizers (e.g., Nitric Acid, Peroxides).[2] Pyridine rings can form unstable N-oxides or react violently with strong oxidizers.

  • Labeling: Clearly tag waste containers with "Pyridine Derivative - Irritant/Stench."

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine and Derivatives Handling. Retrieved from

  • Ansell Healthcare. (2019). Permeation/Degradation Resistance Guide for Chemical Resistant Gloves (8th Ed.). Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Pyridine. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Pyridine. Retrieved from

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from

Sources

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